CP-690550A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1243290-37-0 |
|---|---|
Molecular Formula |
C15H21N5O2 |
Molecular Weight |
303.36 g/mol |
IUPAC Name |
2-hydroxy-1-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C15H21N5O2/c1-10-4-6-20(13(22)8-21)7-12(10)19(2)15-11-3-5-16-14(11)17-9-18-15/h3,5,9-10,12,21H,4,6-8H2,1-2H3,(H,16,17,18)/t10-,12+/m1/s1 |
InChI Key |
CCOHWQFOFWCBMH-PWSUYJOCSA-N |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CO |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP-690550A; CP-690,550A; CP 690550A; CP690550A; Tofacitinib metabolite M2; UNII-Q7ZOK859UK. |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of CP-690550 (Tofacitinib): A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Abstract
CP-690550, commercially known as Tofacitinib (Xeljanz®), is a potent inhibitor of Janus kinases (JAKs) that has emerged as a significant therapeutic agent in the management of autoimmune diseases, including rheumatoid arthritis and psoriatic arthritis. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of CP-690550. It details the initial high-throughput screening efforts that led to the identification of a promising pyrrolo[2,3-d]pyrimidine scaffold, the subsequent structure-activity relationship (SAR) studies that optimized its potency and selectivity, and the key in vitro and in vivo assays that established its pharmacological profile. Detailed synthetic routes to CP-690550 and its key intermediates are presented, along with protocols for essential biological assays.
Discovery of CP-690550
The discovery of CP-690550 originated from a strategic effort at Pfizer to identify small molecule inhibitors of Janus kinase 3 (JAK3) as a novel therapeutic approach for immunosuppression. The rationale was based on the restricted expression of JAK3 in hematopoietic cells and its crucial role in signaling pathways of several cytokines vital for lymphocyte activation, proliferation, and function.
The process began with a high-throughput screening of the Pfizer compound library against the catalytic domain of JAK3. This extensive search identified a pyrrolopyrimidine-based series of inhibitors, with CP-352,664 emerging as a key lead compound. Subsequent medicinal chemistry efforts focused on optimizing this scaffold to enhance potency against JAK3 and selectivity over other JAK isoforms. This optimization process, guided by structure-activity relationship (SAR) studies, ultimately led to the identification of CP-690550.
Mechanism of Action: The JAK-STAT Signaling Pathway
CP-690550 exerts its therapeutic effects by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary mechanism for transducing signals from a wide array of cytokines and growth factors, thereby regulating cellular processes such as hematopoiesis, immune cell function, and inflammation.
The JAK-STAT pathway is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings two receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated tyrosines serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammatory and immune responses.
CP-690550, by binding to the ATP-binding site of JAKs, prevents their phosphorylation and subsequent activation, thereby blocking the entire downstream signaling cascade. This inhibition of the JAK-STAT pathway leads to a reduction in the production of pro-inflammatory cytokines and modulates the activity of various immune cells.
Figure 1. The JAK-STAT signaling pathway and the inhibitory action of CP-690550.
Quantitative Data: In Vitro Inhibitory Activity
The inhibitory potency of CP-690550 against various Janus kinases was determined through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase | IC50 (nM) | Reference(s) |
| JAK1 | 112 | |
| JAK2 | 20 | |
| JAK3 | 1 |
Synthesis of CP-690550
The synthesis of CP-690550 involves the coupling of two key intermediates: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and (3R,4R)-N,4-dimethyl-1-(phenylmethyl)piperidin-3-amine. Several synthetic routes have been reported, and a representative pathway is outlined below.
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
One common route to this intermediate begins with the reaction of ethyl cyanoacetate and thiourea in the presence of sodium ethoxide to form 2-mercapto-4-amino-6-hydroxypyrimidine.[1] This is followed by desulfurization with Raney nickel to yield 4-amino-6-hydroxypyrimidine.[1] The pyrrole ring is then constructed by reacting with 2-chloroacetaldehyde to give 4-hydroxypyrrolo[2,3-d]pyrimidine.[1] Finally, chlorination with phosphorus oxychloride affords the desired 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1]
Synthesis of (3R,4R)-N,4-dimethyl-1-(phenylmethyl)piperidin-3-amine
The synthesis of this chiral amine intermediate can be achieved through various methods. One approach starts with the reduction of 1-benzyl-3-methylamino-4-methyl-pyridinium bromide with sodium borohydride to yield (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.[2]
Final Assembly of CP-690550
The final step in the synthesis of CP-690550 is the nucleophilic aromatic substitution reaction between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and (3R,4R)-N,4-dimethyl-1-(phenylmethyl)piperidin-3-amine. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent. The resulting intermediate is then debenzylated, commonly via catalytic hydrogenation, and subsequently acylated with a cyanoacetic acid derivative to yield CP-690550.
Figure 2. A representative synthetic workflow for CP-690550.
Experimental Protocols
Janus Kinase (JAK) Inhibitory Activity Assay
This protocol describes a method to determine the in vitro inhibitory activity of CP-690550 against JAK enzymes using a luminescence-based kinase assay.
Materials:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Poly(Glu, Tyr) 4:1 as substrate
-
ATP
-
CP-690550 (or other test compounds)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of CP-690550 in kinase buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add the JAK enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
IL-2 Dependent T-Cell Blast Proliferation Assay
This assay measures the ability of CP-690550 to inhibit the proliferation of human T-cell blasts stimulated with Interleukin-2 (IL-2), a process dependent on JAK3 signaling.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Phytohemagglutinin (PHA)
-
Recombinant human IL-2
-
CP-690550 (or other test compounds)
-
Complete RPMI-1640 medium (supplemented with fetal bovine serum, L-glutamine, and antibiotics)
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., WST-1 or CFSE)
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy human donor blood using density gradient centrifugation.
-
Culture the PBMCs in complete RPMI-1640 medium with PHA for 2-3 days to generate T-cell blasts.
-
Wash the T-cell blasts and resuspend them in fresh medium.
-
Plate the T-cell blasts in a 96-well plate.
-
Add serial dilutions of CP-690550 to the wells.
-
Stimulate the cells with a suboptimal concentration of IL-2.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
For the final 18 hours of incubation, add [³H]-thymidine to each well.
-
Harvest the cells onto filter mats and measure the incorporation of [³H]-thymidine using a scintillation counter.
-
Alternatively, for non-radioactive methods, add the WST-1 reagent or stain with CFSE and analyze by spectrophotometry or flow cytometry, respectively.
-
Calculate the percent inhibition of proliferation for each compound concentration and determine the IC50 value.
Conclusion
The discovery and development of CP-690550 represents a landmark achievement in the field of targeted therapy for autoimmune diseases. Through a systematic drug discovery process, a highly potent and selective inhibitor of the JAK-STAT pathway was identified and successfully brought to the clinic. The synthesis of this complex molecule has been optimized to allow for its large-scale production. The detailed understanding of its mechanism of action and the availability of robust in vitro assays have been instrumental in its clinical development and continue to be valuable tools for the discovery of next-generation JAK inhibitors. This technical guide provides a foundational resource for researchers and professionals in the field of drug discovery and development.
References
The Core Mechanism of CP-690550 (Tofacitinib) in T Cell Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-690550, also known as tofacitinib, is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which plays a pivotal role in the signaling pathways of numerous cytokines crucial for T cell function. This technical guide provides an in-depth exploration of the mechanism of action of CP-690550 in T cells. By competitively inhibiting ATP binding to the catalytic site of JAKs, particularly JAK1 and JAK3, tofacitinib effectively disrupts the downstream phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This blockade of the JAK-STAT pathway leads to a profound modulation of T cell activation, proliferation, differentiation, and effector functions. This guide will detail the specific molecular interactions, summarize key quantitative data from preclinical and clinical studies, outline relevant experimental protocols, and provide visual representations of the signaling cascades and experimental workflows.
Introduction to T Cell Signaling and the Role of the JAK-STAT Pathway
T lymphocytes are central players in the adaptive immune system, orchestrating immune responses to pathogens and tumors. The activation and function of T cells are tightly regulated by a complex network of signaling pathways initiated by cytokine binding to their cognate receptors on the T cell surface. Many of these cytokine receptors lack intrinsic kinase activity and rely on the associated Janus kinases (JAKs) to initiate intracellular signaling cascades.
The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. Upon cytokine binding, the receptor chains dimerize, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression. This JAK-STAT pathway is critical for the differentiation of naïve T cells into distinct effector subsets, including Th1, Th2, and Th17 cells, as well as for the function of regulatory T cells (Tregs).
CP-690550: A Targeted Inhibitor of the JAK-STAT Pathway
CP-690550 (tofacitinib) is an orally available, small molecule inhibitor that selectively targets the JAK family of tyrosine kinases. It exhibits functional selectivity, with potent inhibition of JAK1 and JAK3, and to a lesser extent, JAK2.[1][2] This inhibition profile is key to its mechanism of action in T cells, as JAK1 and JAK3 are critically involved in signaling downstream of common gamma chain (γc) cytokines, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are essential for T cell development, survival, and proliferation.[3]
By blocking the ATP-binding site of JAKs, tofacitinib prevents the phosphorylation and activation of STATs, thereby interrupting the downstream signaling cascade.[2] This leads to a reduction in the production of pro-inflammatory cytokines and a modulation of T cell-mediated immune responses.
Effects of CP-690550 on T Cell Function
Inhibition of T Cell Activation and Proliferation
CP-690550 has been shown to significantly impair T cell activation and proliferation. In vitro studies have demonstrated that tofacitinib reduces the expression of activation markers such as CD25 and the proliferation antigen Ki-67 in both CD4+ and CD8+ T cells upon T-cell receptor (TCR) engagement.[4][5] This effect is dose-dependent. For instance, in one study, tofacitinib markedly reduced the proliferation of lymphocytes from healthy donors stimulated with PHA in vitro, an effect that was reversible upon drug removal.[6] Another study on CD4+ T cells from rheumatoid arthritis (RA) patients showed a significant reduction in in vitro proliferation after 12 months of treatment.[7]
Modulation of T Helper Cell Differentiation
The differentiation of naïve CD4+ T cells into specific effector subsets is a cytokine-driven process heavily reliant on the JAK-STAT pathway. CP-690550 exerts a profound influence on this process.
-
Th1 Differentiation: Tofacitinib inhibits the differentiation of Th1 cells by preventing the activation of STAT1 and the subsequent induction of the master transcription factor T-bet.[1][8] This leads to a suppressed production of IFN-γ, the signature cytokine of Th1 cells.[4][9]
-
Th2 Differentiation: The drug also interferes with IL-4-dependent Th2 cell differentiation.[1][8]
-
Th17 Differentiation: CP-690550 has a complex effect on Th17 cells. It can interfere with Th17 cell differentiation and block the expression of the IL-23 receptor and the production of Th17-associated cytokines like IL-17A, IL-17F, and IL-22 when naïve T cells are stimulated with IL-6 and IL-23.[1][8] However, in the presence of TGF-β, tofacitinib has been reported to enhance the production of IL-17A.[1][8]
Impact on Cytokine Production
A primary consequence of JAK-STAT pathway inhibition by CP-690550 is the reduced production of a wide array of cytokines by T cells. In activated human CD4+ T cells, tofacitinib almost completely inhibits the production of IL-4, IL-17, IL-22, and IFN-γ, while having only marginal effects on IL-2 production.[10] This broad suppression of pro-inflammatory cytokine production is a key contributor to its therapeutic efficacy in autoimmune diseases.
Effects on Senescent T Cells
Interestingly, treatment with tofacitinib has been associated with an accumulation of senescent memory CD4+ and CD8+ T cells in the peripheral blood of rheumatoid arthritis patients.[4][5] In vitro studies have confirmed that tofacitinib can trigger senescence pathways in T cells upon TCR engagement.[4][5] This induction of immunosenescence, coupled with the inhibition of effector functions, may represent a dual mechanism contributing to its clinical success.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data on the effects of CP-690550 on various T cell parameters.
Table 1: In Vitro Inhibitory Activity of Tofacitinib on JAK Kinases
| JAK Combination | IC50 (nM) |
| JAK1/JAK2 | 406 |
| JAK1/JAK3 | 56 |
| JAK2/JAK2 | 1377 |
Data from reference[2]
Table 2: Effect of Tofacitinib on T Cell Proliferation and Activation
| Cell Type | Stimulus | Tofacitinib Concentration | Effect | Reference |
| Human CD4+ T cells | anti-CD3/CD28 | 1 µM | Significantly reduced frequency of CD25+, Ki-67+, and T-bet+ cells | [4] |
| Human PBMCs | PHA | 100 nM | Markedly reduced proliferation | [6] |
| CD4+ T cells from RA patients | anti-CD3/CD28 | In vivo treatment | Significant reduction in in vitro proliferation after 12 months | [7] |
Table 3: Effect of Tofacitinib on Cytokine Production by Human CD4+ T Cells
| Cytokine | Inhibition by Tofacitinib | Reference |
| IL-4 | Almost complete | [10] |
| IL-17 | Almost complete | [10] |
| IL-22 | Almost complete | [10] |
| IFN-γ | Almost complete | [10] |
| IL-2 | Marginal | [10] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of CP-690550 in T cells.
In Vitro T Cell Culture and Stimulation
Objective: To assess the effect of tofacitinib on T cell activation, proliferation, and differentiation in vitro.
Protocol:
-
Isolation of T Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors or patients by Ficoll-Paque density gradient centrifugation. Naïve or memory CD4+ and CD8+ T cell subsets are then purified using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture: Purified T cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Tofacitinib Treatment: Tofacitinib (CP-690550) is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations. A vehicle control (DMSO alone) is included in all experiments.
-
T Cell Stimulation: T cells are stimulated with plate-bound anti-CD3 and soluble anti-CD28 antibodies to mimic TCR engagement. For Th cell differentiation, specific cytokine cocktails are added to the culture medium (e.g., IL-12 for Th1, IL-4 for Th2, and a combination of IL-6, IL-23, and/or TGF-β for Th17).
-
Analysis: After a defined incubation period (e.g., 3-5 days), cells are harvested for analysis.
-
Proliferation: Assessed by CFSE dilution assay or Ki-67 staining using flow cytometry.
-
Activation Markers: Expression of surface markers like CD25 and CD69 is measured by flow cytometry.
-
Cytokine Production: Intracellular cytokine staining followed by flow cytometry or measurement of secreted cytokines in the culture supernatant by ELISA or multiplex bead array.
-
Transcription Factor Expression: Intracellular staining for key transcription factors (e.g., T-bet, GATA3, RORγt) is performed and analyzed by flow cytometry.
-
Western Blotting for Phosphorylated STAT Proteins
Objective: To determine the effect of tofacitinib on the phosphorylation of STAT proteins downstream of cytokine signaling.
Protocol:
-
Cell Culture and Treatment: T cells are cultured and pre-incubated with tofacitinib as described above.
-
Cytokine Stimulation: Cells are stimulated with a specific cytokine (e.g., IL-2, IL-6) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of STAT proteins (e.g., anti-phospho-STAT1, anti-phospho-STAT3, anti-phospho-STAT5). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with antibodies against total STAT proteins to confirm equal loading.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: The JAK-STAT signaling pathway and the inhibitory action of CP-690550 (Tofacitinib).
Caption: Inhibition of Th1 and Th17 differentiation by CP-690550 (Tofacitinib).
Caption: Experimental workflow for assessing the effect of Tofacitinib on T cell proliferation.
Conclusion
CP-690550 (tofacitinib) represents a significant advancement in the targeted therapy of T cell-mediated autoimmune diseases. Its core mechanism of action lies in the potent and selective inhibition of the JAK-STAT signaling pathway, particularly through the blockade of JAK1 and JAK3. This leads to a comprehensive modulation of T cell biology, including the suppression of activation, proliferation, differentiation into pro-inflammatory subsets, and the production of key inflammatory cytokines. The induction of T cell senescence may also contribute to its therapeutic effects. A thorough understanding of these intricate molecular and cellular mechanisms is paramount for the continued development and optimal clinical application of tofacitinib and other next-generation JAK inhibitors. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of T cell immunology and develop novel therapeutic strategies.
References
- 1. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptmasterguide.com [ptmasterguide.com]
- 3. CP-690,550, a therapeutic agent, inhibits cytokine-mediated Jak3 activation and proliferation of T cells from patients with ATL and HAM/TSP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tofacitinib treatment of Rheumatoid Arthritis: increases senescent T cell frequency in patients and limits T cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tofacitinib treatment of rheumatoid arthritis increases senescent T cell frequency in patients and limits T cell function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinexprheumatol.org [clinexprheumatol.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. JAK inhibition and modulation of T cell function [jstage.jst.go.jp]
- 10. Inhibitory effects of the JAK inhibitor CP690,550 on human CD4(+) T lymphocyte cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
Tofacitinib's Selectivity for JAK1/JAK3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the selectivity of Tofacitinib for Janus Kinase 1 (JAK1) and Janus Kinase 3 (JAK3). Tofacitinib, a pivotal small molecule inhibitor in the treatment of autoimmune diseases, exhibits a distinct inhibitory profile across the JAK family, which is critical to its therapeutic efficacy and safety profile. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying molecular interactions that define its selectivity.
Mechanism of Action: An ATP-Competitive Inhibitor
Tofacitinib functions as a reversible, ATP-competitive inhibitor of the Janus kinase family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] These enzymes are integral components of the JAK-STAT signaling pathway, a critical cascade for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, thereby regulating gene transcription involved in immunity, inflammation, and hematopoiesis.[3][4] Tofacitinib binds to the ATP-binding site within the catalytic cleft of the kinase domain of JAKs, preventing the phosphorylation and activation of the kinase.[1] This, in turn, blocks the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] The activated STATs would otherwise dimerize and translocate to the nucleus to modulate the expression of inflammatory cytokine genes.[5][6]
Quantitative Analysis of Tofacitinib's JAK Inhibition
The selectivity of Tofacitinib is quantified by its half-maximal inhibitory concentration (IC50) against each JAK isoform. A lower IC50 value indicates greater potency. As demonstrated in the tables below, Tofacitinib shows the highest potency for JAK3 and JAK1, with lesser activity against JAK2 and TYK2.[7][8] This preferential inhibition of JAK1 and JAK3 is a cornerstone of its therapeutic effect in autoimmune conditions like rheumatoid arthritis.[9][10]
| Biochemical Assay Data | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Study 1 | 1.7–3.7 | 1.8–4.1 | 0.75–1.6 | 16-34 | [11] |
| Study 2 | 15 | Not Reported | >430 | Not Reported | [1] |
| Study 3 | Not Reported | Not Reported | 1 | Not Reported | [12] |
| Cellular Assay Data (Whole Blood) | JAK1/3 (IL-15) IC50 (nM) | JAK1/2 (IL-6) IC50 (nM) | JAK2/2 (GM-CSF) IC50 (nM) | Reference |
| Study 1 | 42 ± 12 | Not Reported | 4379 ± 655 | [13] |
Experimental Protocols
The determination of Tofacitinib's JAK selectivity relies on robust in vitro and cellular assays. The following sections detail the generalized methodologies for these key experiments.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of Tofacitinib to inhibit the enzymatic activity of purified JAK isoforms.
Objective: To determine the IC50 value of Tofacitinib for each JAK enzyme.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP analog
-
Tofacitinib (serially diluted)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well or 384-well assay plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Kinase Reaction Setup: In each well of the assay plate, combine the kinase reaction buffer, a specific concentration of the recombinant JAK enzyme, and the peptide substrate.
-
Inhibitor Addition: Add varying concentrations of Tofacitinib (typically in a serial dilution) to the wells. Include control wells with no inhibitor (maximum kinase activity) and wells with no enzyme (background).
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (containing a tracer amount of [γ-³²P]ATP or a fluorescent ATP analog) to each well. The final ATP concentration should be close to the Km value for each respective kinase to ensure accurate competitive inhibition measurement.[1]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 45-60 minutes) to allow for substrate phosphorylation.[14]
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). For radiometric assays, transfer the reaction mixture to a phosphocellulose membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, measure the signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each Tofacitinib concentration relative to the control wells. Plot the percent inhibition against the logarithm of the Tofacitinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phospho-STAT (pSTAT) Assay
This assay measures the inhibitory effect of Tofacitinib on cytokine-induced JAK-STAT signaling in a more physiologically relevant cellular context, often using whole blood.
Objective: To determine the cellular potency (IC50) of Tofacitinib in inhibiting the phosphorylation of specific STAT proteins downstream of JAK activation.
Materials:
-
Freshly collected human whole blood or isolated peripheral blood mononuclear cells (PBMCs)
-
Cytokines to selectively activate different JAK pathways (e.g., IL-2 or IL-15 for JAK1/3, IL-6 for JAK1/2, GM-CSF for JAK2/2)[13]
-
Tofacitinib (serially diluted)
-
Cell lysis/fixation buffer (e.g., PerFix EXPOSE kit)[5]
-
Permeabilization buffer
-
Fluorochrome-conjugated antibodies specific for cell surface markers (e.g., CD4, CD8) and phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5)[5]
-
Flow cytometer
Procedure:
-
Inhibitor Pre-incubation: Aliquot whole blood or PBMCs into tubes or a 96-well plate. Add serial dilutions of Tofacitinib and incubate for a defined period (e.g., 1 hour) at 37°C.[5]
-
Cytokine Stimulation: Add a specific cytokine to each sample to stimulate a particular JAK/STAT pathway and incubate for a short period (e.g., 15 minutes) at 37°C.[5] Include unstimulated and stimulated controls without the inhibitor.
-
Cell Lysis and Fixation: Immediately stop the stimulation by adding a lysis/fixation buffer to lyse red blood cells and fix the leukocytes.
-
Permeabilization and Staining: Permeabilize the cells to allow intracellular staining. Add a cocktail of fluorochrome-conjugated antibodies against cell surface markers and the specific phosphorylated STAT protein of interest. Incubate in the dark at room temperature.[5]
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on specific leukocyte populations (e.g., T cells, monocytes) based on their surface marker expression.
-
Data Analysis: Determine the median fluorescence intensity (MFI) of the pSTAT signal within the gated cell populations for each condition. Calculate the percentage of inhibition of STAT phosphorylation for each Tofacitinib concentration relative to the cytokine-stimulated control. Plot the percent inhibition against the logarithm of the Tofacitinib concentration to determine the cellular IC50 value.
Visualizing the Molecular Landscape
The following diagrams illustrate the key pathways and interactions central to Tofacitinib's mechanism and selectivity.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Caption: Experimental workflow for assessing Tofacitinib's JAK selectivity.
Caption: Tofacitinib's competitive interaction within the JAK ATP-binding pocket.
Structural Basis of Selectivity
The preferential inhibition of JAK1 and JAK3 by Tofacitinib, although not absolute, is attributed to subtle differences in the amino acid composition of the ATP-binding pocket across the JAK family. The pyrrolo[2,3-d]pyrimidine scaffold of Tofacitinib forms critical hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of the adenine ring of ATP.[3][11] Specifically, interactions with conserved glutamate and leucine residues in the hinge region (E903 and L905 in JAK3; E957 and L959 in JAK1) are crucial for stabilizing the binding of Tofacitinib.[3][11] While the ATP-binding sites are highly conserved, minor variations in the surrounding residues and the overall conformation of the pocket likely contribute to the observed differences in binding affinity and, consequently, the inhibitory potency of Tofacitinib against the different JAK isoforms.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 10. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the JAK/STAT Pathway: A Combined Ligand- and Target-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of CP-690550 (Tofacitinib) in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-690550, now widely known as tofacitinib, is a potent, orally bioavailable inhibitor of the Janus kinase (JAK) family of enzymes. It has demonstrated significant efficacy in the treatment of various autoimmune diseases, including rheumatoid arthritis. This technical guide provides an in-depth overview of the preclinical studies that have elucidated the mechanism of action and therapeutic potential of CP-690550 in relevant autoimmune models. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel immunomodulatory therapies.
Data Presentation: In Vitro and In Vivo Activity of CP-690550
The preclinical development of CP-690550 involved extensive characterization of its inhibitory activity against JAK enzymes and its efficacy in various cell-based assays and animal models of autoimmune diseases. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Inhibitory Activity of CP-690550 against JAK Kinases
| Janus Kinase | IC50 (nM) | Assay Type |
| JAK1 | 112 | Enzyme Assay |
| JAK2 | 20 | Enzyme Assay |
| JAK3 | 1 | Enzyme Assay |
IC50 values represent the concentration of CP-690550 required to inhibit 50% of the kinase activity.[1]
Table 2: Cellular Activity of CP-690550
| Assay | Cell Type | Stimulus | Measured Endpoint | IC50 (nM) |
| T-cell Proliferation | Human T-cell blasts | IL-2 | Proliferation | 11 |
| CD69 Expression | Human NK and CD8+ T cells | IL-15 | CD69 Expression | 48 |
| Mixed Lymphocyte Reaction | Human PBMCs | Allogeneic stimulation | Proliferation | 87 |
| STAT1 Phosphorylation | Human Fibroblast-like Synoviocytes | IL-6 | pSTAT1 | 23 |
| STAT3 Phosphorylation | Human Fibroblast-like Synoviocytes | IL-6 | pSTAT3 | 77 |
| STAT5 Phosphorylation | Human CD4+CD25- T cells | IL-2 | pSTAT5 | 40 |
| STAT5 Phosphorylation | Human CD4+CD25bright Treg cells | IL-2 | pSTAT5 | 104 |
IC50 values represent the concentration of CP-690550 required to inhibit 50% of the cellular response.[1][2][3][4]
Table 3: Efficacy of CP-690550 in Preclinical Models of Autoimmune Disease
| Autoimmune Model | Animal Strain | Dosing Regimen | Key Efficacy Readouts |
| Collagen-Induced Arthritis (CIA) | DBA/1 Mice | 15 mg/kg/day, s.c. osmotic pump | Significant reduction in arthritis score |
| Experimental Autoimmune Encephalomyelitis (EAE) | Wistar Rats | 1, 2, and 4 mg/kg/day, p.o. | Dose-dependent reduction in neurological dysfunction score, inflammatory cell infiltration, and demyelination |
| Autoimmune Lymphoproliferative Syndrome (ALPS) | MRL/lpr Mice | 30 mg/kg/day, s.c. osmotic pump | Reversal of lymphadenopathy, reduction in white blood cell counts and autoantibodies (anti-dsDNA) |
| Experimental Autoimmune Uveitis (EAU) | B10.A Mice | 25 mg/kg/day, p.o. or i.p. | Significant suppression of EAU development, reduction in IFN-γ secretion |
| Experimental Autoimmune Uveitis (EAU) | Wistar Rats | 5 mg/kg, p.o., twice daily | Delayed onset and reduced clinical and histological findings of uveitis |
p.o. = oral administration; i.p. = intraperitoneal administration; s.c. = subcutaneous administration.[5][6][7][8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by CP-690550 and a typical experimental workflow for evaluating its efficacy in a preclinical autoimmune model.
Caption: The JAK-STAT signaling pathway and the inhibitory action of CP-690550.
Caption: Experimental workflow for a collagen-induced arthritis (CIA) study.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections provide comprehensive protocols for key in vivo and in vitro experiments used to evaluate CP-690550.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate the efficacy of therapeutic agents.
1. Animals:
-
Male DBA/1 mice, 8-10 weeks old.
2. Reagents:
-
Bovine Type II Collagen (2 mg/mL in 0.05 M acetic acid).
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
-
CP-690550 (formulated for subcutaneous delivery via osmotic pumps).
-
Vehicle control.
3. Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify the bovine type II collagen solution 1:1 with CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify the bovine type II collagen solution 1:1 with IFA. Inject 100 µL of the emulsion intradermally at a site different from the primary injection.
4. Treatment:
-
On day 16, implant subcutaneous osmotic pumps containing either CP-690550 (to deliver 15 mg/kg/day) or vehicle.
5. Assessment of Arthritis:
-
Beginning on day 21, and every 2-3 days thereafter until day 42, visually score each paw for signs of arthritis based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
6. Endpoint Analysis (Day 42):
-
Collect blood for serum cytokine analysis (e.g., IL-6, TNF-α).
-
Euthanize mice and collect paws for histological analysis of inflammation, pannus formation, and bone erosion.
In Vitro Assay: T-Helper Cell Differentiation
This assay is used to determine the effect of CP-690550 on the differentiation of naïve CD4+ T cells into different T-helper subsets (Th1, Th2, Th17).
1. Cell Isolation:
-
Isolate naïve CD4+ T cells (CD4+CD62L+CD44loCD25-) from the spleens of mice using magnetic-activated cell sorting (MACS).
2. Cell Culture:
-
Plate naïve CD4+ T cells in 96-well plates pre-coated with anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) antibodies.
-
Culture the cells in RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics.
3. T-Helper Cell Differentiation Conditions:
-
Th1 Conditions: Add IL-12 (10 ng/mL) and anti-IL-4 (10 µg/mL).
-
Th2 Conditions: Add IL-4 (20 ng/mL) and anti-IFN-γ (10 µg/mL).
-
Th17 Conditions: Add TGF-β (5 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).
-
Add varying concentrations of CP-690550 (e.g., 1-1000 nM) or DMSO (vehicle control) to the respective wells.
4. Analysis (after 3-5 days):
-
Cytokine Production: Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Perform intracellular staining for IFN-γ (Th1), IL-4 (Th2), and IL-17A (Th17) and analyze by flow cytometry.
-
Transcription Factor Expression: Perform intracellular staining for T-bet (Th1), GATA3 (Th2), and RORγt (Th17) and analyze by flow cytometry.
Conclusion
The preclinical data for CP-690550 (tofacitinib) provide a strong rationale for its clinical development and use in autoimmune diseases. Its potent inhibition of JAK1 and JAK3, leading to the suppression of key cytokine signaling pathways, has been demonstrated in a variety of in vitro and in vivo models. The methodologies outlined in this guide are intended to facilitate further research into the mechanisms of JAK inhibition and the development of next-generation immunomodulatory therapies. The consistent efficacy observed across different autoimmune models underscores the central role of the JAK-STAT pathway in immune-mediated pathology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The JAK inhibitor CP-690,550 (tofacitinib) inhibits TNF-induced chemokine expression in fibroblast-like synoviocytes: autocrine role of type I interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Jak inhibitor CP-690,550 preserves the function of CD4CD25FoxP3 regulatory T cells and inhibits effector T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Janus Kinase Inhibitor Tofacitinib Shows Potent Efficacy in a Mouse Model of Autoimmune Lymphoproliferative Syndrome (ALPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tofacitinib inhibits the development of experimental autoimmune uveitis and reduces the proportions of Th1 but not of Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic efficacy of tofacitinib in PDSAg-induced chronic experimental autoimmune uveitis in Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Tofacitinib's Enzymatic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib (formerly tasocitinib, CP-690,550) is a potent, small-molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1] It represents a significant advancement in the treatment of autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis, as the first approved drug in its class.[2][3] The therapeutic efficacy of Tofacitinib stems from its ability to modulate the signaling of numerous cytokines involved in immune response and inflammation.[3] Understanding the specific enzymatic activity of Tofacitinib through in vitro characterization is fundamental to elucidating its mechanism of action, potency, and selectivity, which are critical determinants of its clinical profile.
This technical guide provides an in-depth overview of the in vitro enzymatic characterization of Tofacitinib, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological and experimental workflows.
The JAK-STAT Signaling Pathway
Janus kinases are intracellular, non-receptor tyrosine kinases that play a pivotal role in the signal transduction of a wide array of cytokines, interferons, and hormones. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[4] These enzymes are constitutively associated with the intracellular domains of cytokine receptors.[5]
The signaling cascade, known as the JAK-STAT pathway, is initiated when a cytokine binds to its corresponding receptor, leading to the activation of the associated JAKs.[4] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, immunity, and hematopoiesis.[5][6]
Mechanism of Enzymatic Inhibition
Tofacitinib exerts its pharmacological effect by acting as an ATP-competitive inhibitor at the kinase domain of JAKs.[6] By binding to the ATP-binding site, Tofacitinib blocks the phosphotransferase activity of the enzyme, thereby preventing the phosphorylation and subsequent activation of STAT proteins. This interruption of the signaling cascade effectively suppresses the downstream biological effects of the cytokine stimulus. Although initially designed as a selective JAK3 inhibitor, further in vitro studies have demonstrated that Tofacitinib inhibits JAK1, JAK2, and JAK3 with varying degrees of potency.[1][5]
Quantitative Analysis of Tofacitinib's Enzymatic Potency
The potency of Tofacitinib against each JAK enzyme is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. These values are crucial for comparing the drug's activity across different kinases and for understanding its selectivity profile.
Table 1: In Vitro Enzymatic Potency of Tofacitinib against JAK Family Kinases
| Kinase | IC50 (nM) | Reference |
| JAK1 | 1.7 - 3.7 | [7] |
| JAK2 | 1.8 - 4.1 | [7] |
| JAK3 | 0.75 - 1.6 | [7] |
| TYK2 | 16 - 34 | [7] |
Note: IC50 values can vary between studies depending on the specific assay conditions, such as ATP concentration and substrate used.
Selectivity Profile
While Tofacitinib potently inhibits JAK1, JAK2, and JAK3, it shows a degree of selectivity. The binding affinities, derived from both experimental and computational analyses, are ranked in the order of JAK3 > JAK2 ∼ JAK1.[6] It is significantly less potent against TYK2.[7] This functional selectivity for signaling pathways mediated by JAK1 and/or JAK3 heterodimers over those involving JAK2 homodimers is a key characteristic of Tofacitinib's in vitro profile.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to determine the IC50 of Tofacitinib against JAK enzymes is an enzyme-based kinase assay. The following protocol is a representative example based on the ADP-Glo™ Kinase Assay.[7] This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Objective: To determine the IC50 value of Tofacitinib for a specific Janus kinase (e.g., JAK3).
Materials:
-
Recombinant human JAK3 enzyme (e.g., from Sigma-Aldrich)
-
Tofacitinib (serial dilutions)
-
ATP (Adenosine 5'-triphosphate)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
96-well or 384-well plates (white, opaque)
-
Luminometer
Methodology:
-
Compound Preparation: Prepare a serial dilution of Tofacitinib in the kinase reaction buffer at various concentrations (e.g., ranging from 0.01 nM to 10 µM). Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Kinase Reaction Setup:
-
In each well of the plate, add the Tofacitinib dilution or control.
-
Add the kinase reaction mixture containing the JAK3 enzyme (e.g., 2.5 ng/µL), the substrate (e.g., 2 ng/µL poly(Glu,Tyr)), and ATP (e.g., 5 µM).
-
The final reaction volume is typically 5-10 µL.
-
-
Incubation: Incubate the reaction plate at room temperature for a defined period, typically 60 minutes, to allow the kinase reaction to proceed.
-
ADP Detection (Step 1):
-
Add an equal volume of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction by depleting the remaining ATP and contains the enzyme Ultra-Pure ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation (Step 2):
-
Add Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which react with the newly synthesized ATP (from the ADP conversion) to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all readings.
-
Normalize the data by setting the vehicle control (maximum kinase activity) to 100% and the highest Tofacitinib concentration (or no-enzyme control) to 0% activity.
-
Plot the percent inhibition versus the logarithm of Tofacitinib concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Conclusion
The in vitro enzymatic characterization of Tofacitinib provides essential data on its potency and selectivity as a JAK inhibitor. Through robust biochemical assays, it has been established that Tofacitinib potently inhibits JAK1, JAK2, and JAK3, with a comparatively lower effect on TYK2. This profile of inhibiting multiple JAK-STAT pathways underlies its broad efficacy in treating various autoimmune and inflammatory conditions. The detailed protocols and quantitative data presented herein serve as a foundational guide for researchers in the continued investigation and development of kinase inhibitors.
References
- 1. abmole.com [abmole.com]
- 2. jmnc.samipubco.com [jmnc.samipubco.com]
- 3. researchgate.net [researchgate.net]
- 4. JAK inhibition using tofacitinib for inflammatory bowel disease treatment: a hub for multiple inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Effect of CP-690550A (Tofacitinib) on STAT Phosphorylation
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
CP-690550A, now widely known as Tofacitinib, is a potent, orally available small molecule inhibitor of the Janus kinase (JAK) family of enzymes. Its development marked a significant advancement in the treatment of autoimmune diseases, including rheumatoid arthritis (RA), psoriatic arthritis, and ulcerative colitis.[1][2] The therapeutic efficacy of Tofacitinib stems from its ability to modulate the immune system by interfering with the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, a critical cascade for numerous pro-inflammatory cytokines.[3] By inhibiting JAKs, Tofacitinib effectively prevents the downstream phosphorylation and activation of STAT proteins, thereby suppressing the transcription of genes involved in immune cell function, proliferation, and inflammation.[1][4] This technical guide provides a detailed overview of Tofacitinib's mechanism of action, a summary of its quantitative effects on STAT phosphorylation, detailed experimental protocols for assessing its activity, and visual diagrams of the core signaling pathway and experimental workflows.
Core Mechanism of Action: Inhibition of the JAK-STAT Pathway
The JAK-STAT pathway is the principal signaling mechanism for a wide array of cytokines and growth factors essential for hematopoiesis and immune function.[1] The pathway is initiated when a cytokine binds to its specific cell surface receptor, leading to the activation of receptor-associated JAKs.[5] These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[5] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation into the nucleus, and binding to specific DNA sequences to regulate gene expression.[1]
Tofacitinib exerts its immunomodulatory effects by acting as a competitive inhibitor at the ATP-binding site of JAKs.[6] It primarily targets JAK1 and JAK3, with lesser activity against JAK2 and TYK2.[1][5] By blocking JAK activity, Tofacitinib prevents the phosphorylation and activation of the STAT family of transcription factors, thus interrupting the signaling of key cytokines such as IL-2, IL-4, IL-6, IL-7, IL-15, and IL-21.[1][6] This disruption ultimately dampens the inflammatory response.[4]
Quantitative Data on STAT Phosphorylation Inhibition
The inhibitory effect of Tofacitinib on STAT phosphorylation has been quantified across various cell types and stimulation conditions. The data highlight its potent, albeit differential, activity depending on the specific JAK-STAT pathway engaged.
| Target | Cell Type / Condition | Stimulus | Key Result | Reference |
| JAK Enzymes | Enzyme-based assay | - | IC50: JAK1 (1.7–3.7 nM), JAK2 (1.8–4.1 nM), JAK3 (0.75–1.6 nM) | [7] |
| pSTAT1, pSTAT3, pSTAT5 | Peripheral Blood Cells (RA Patients) | Various Cytokines | Inhibition ranged from 10% to 73% depending on cell and cytokine. | [8][9] |
| pSTAT1/pSTAT3 | CD4+ T Cells | IFN-β / IL-21 | Dose-dependent, nonselective inhibition with equal IC50 values. | [10] |
| pSTAT3 | Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | Oncostatin M (OSM) | Pretreatment completely abrogated OSM-induced STAT phosphorylation. | [3] |
| pSTAT5 | Peripheral Blood Mononuclear Cells (PBMCs from ATL/HAM-TSP patients) | Spontaneous (IL-2/IL-15 autocrine loop) | 50 nM Tofacitinib inhibited STAT5 phosphorylation and proliferation. | [11] |
| pSTAT5 | Murine Mixed Lymphocyte Reaction (MLR) | Allogeneic stimulation | IC50 = 91 nM for inhibition of proliferation. | [12] |
| pSTAT1 / pSTAT3 | C28/I2 Human Chondrocytes | rhIL-6 (20ng/mL) | Dose-dependent inhibition of rhIL-6-induced p-STAT1 and p-STAT3. | [13] |
Detailed Experimental Protocols
Assessing the impact of Tofacitinib on STAT phosphorylation typically involves cell-based assays where cells are stimulated with a cytokine in the presence or absence of the inhibitor. The level of phosphorylated STAT is then quantified, commonly by Western Blotting or Flow Cytometry.
Assessment of STAT Phosphorylation by Flow Cytometry
This method is ideal for analyzing specific immune cell subsets within a heterogeneous population, such as peripheral blood mononuclear cells (PBMCs).
Objective: To quantify the inhibition of cytokine-induced STAT phosphorylation in specific leukocyte populations.
Protocol Outline:
-
Cell Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Inhibitor Pre-incubation: Resuspend cells in culture medium and pre-incubate with varying concentrations of Tofacitinib (e.g., 1 nM to 1000 nM) or a vehicle control (e.g., DMSO) for 30-60 minutes at 37°C.
-
Cytokine Stimulation: Add a specific cytokine (e.g., IL-6 for pSTAT3, IFN-α for pSTAT1, IL-2 for pSTAT5) to the cell suspension and incubate for a short period (typically 15-30 minutes) at 37°C.[8]
-
Fixation: Immediately stop the stimulation by adding a fixation buffer (e.g., 4% paraformaldehyde) to cross-link proteins and preserve the phosphorylation state.
-
Permeabilization: Wash the cells and add a permeabilization buffer (e.g., ice-cold methanol or a detergent-based buffer) to allow antibodies to access intracellular epitopes.
-
Antibody Staining: Stain the cells with a cocktail of fluorescently-conjugated antibodies. This includes:
-
Surface markers to identify cell populations (e.g., CD3, CD4 for T-helper cells; CD14 for monocytes).
-
An antibody specific for the phosphorylated STAT protein of interest (e.g., anti-pSTAT3 Alexa Fluor 647).
-
-
Data Acquisition: Analyze the stained cells using a multi-color flow cytometer.
-
Data Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the pSTAT signal. Calculate the percentage inhibition relative to the cytokine-stimulated control without the inhibitor.
Assessment of STAT Phosphorylation by Western Blotting
This technique is well-suited for analyzing STAT phosphorylation in cultured cell lines or primary cells, such as fibroblast-like synoviocytes (FLS).[3]
Objective: To detect and quantify the levels of total and phosphorylated STAT proteins in cell lysates.
Protocol Outline:
-
Cell Culture and Plating: Culture cells (e.g., RA-FLS) to 70-80% confluency in appropriate multi-well plates.
-
Serum Starvation: To reduce baseline signaling, starve the cells in a low-serum or serum-free medium for several hours (e.g., 4-24 hours) prior to the experiment.
-
Inhibitor Pre-treatment: Add fresh medium containing various concentrations of Tofacitinib or a vehicle control and incubate for 1-2 hours.
-
Cytokine Stimulation: Add the stimulating cytokine (e.g., Oncostatin M) to the wells and incubate for the desired time (e.g., 15-60 minutes).[3]
-
Cell Lysis: Aspirate the medium and immediately add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated STAT protein (e.g., anti-pSTAT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total STAT protein or a housekeeping protein (e.g., β-actin or GAPDH).
-
Densitometry: Quantify the band intensities using imaging software. The level of pSTAT is typically expressed as a ratio relative to the total STAT protein.
Conclusion
This compound (Tofacitinib) is a well-characterized inhibitor of the JAK-STAT signaling pathway. Its mechanism of action, centered on the potent inhibition of JAK1 and JAK3, leads to a direct and quantifiable reduction in the phosphorylation of multiple STAT proteins. This blockade of cytokine signaling is the foundation of its therapeutic success in a range of inflammatory and autoimmune disorders. The experimental protocols detailed herein provide robust and reproducible methods for researchers to further investigate the nuanced effects of Tofacitinib and other emerging JAK inhibitors on cellular signaling cascades.
References
- 1. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 2. CP-690550, a JAK3 inhibitor as an immunosuppressant for the treatment of rheumatoid arthritis, transplant rejection, psoriasis and other immune-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CP690,550 inhibits oncostatin M-induced JAK/STAT signaling pathway in rheumatoid synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 9. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 12. The novel JAK-3 inhibitor CP-690550 is a potent immunosuppressive agent in various murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
The Discovery and Development of Pyrrolopyrimidine-Based JAK Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling pathways that are crucial for immune responses and hematopoiesis. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling cascade is implicated in the pathogenesis of various autoimmune diseases, inflammatory disorders, and myeloproliferative neoplasms. This has spurred the development of small molecule JAK inhibitors (jakinibs) as targeted therapies. Among the most successful scaffolds for JAK inhibition is the pyrrolo[2,3-d]pyrimidine core, which serves as the foundational structure for several approved and clinical-stage drugs. This technical guide provides an in-depth overview of the discovery, structure-activity relationships (SAR), and preclinical and clinical development of pyrrolopyrimidine-based JAK inhibitors.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors on the cell surface to the nucleus, culminating in the regulation of gene expression. The process is initiated when a cytokine binds to its specific receptor, leading to the dimerization or oligomerization of receptor subunits. This brings the receptor-associated JAKs into close proximity, allowing for their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to modulate gene transcription.[1][2]
Pyrrolopyrimidine-Based JAK Inhibitors: A Privileged Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core has emerged as a "privileged scaffold" in the design of kinase inhibitors, particularly for the JAK family. This heterocyclic system effectively mimics the adenine ring of ATP, enabling it to bind to the hinge region of the kinase's ATP-binding pocket through hydrogen bonding interactions.[3] Modifications at various positions of the pyrrolopyrimidine ring system have allowed for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Tofacitinib (CP-690,550): A First-in-Class Pan-JAK Inhibitor
Tofacitinib, developed by Pfizer, was the first oral JAK inhibitor to receive FDA approval for the treatment of rheumatoid arthritis (RA).[4][5] It exhibits potent inhibitory activity against JAK1, JAK2, and JAK3.[6]
Structure-Activity Relationship (SAR) of Tofacitinib Analogs:
Early SAR studies focused on modifications of the piperidine side chain and the pyrrolopyrimidine core. The introduction of a cyano group on the acyl moiety of the piperidine ring was found to be crucial for potency.[3] The stereochemistry of the substituted piperidine ring also significantly impacts activity.[2]
Clinical Development:
Phase III clinical trials, such as the ORAL Solo, ORAL Standard, ORAL Step, and ORAL Scan studies, demonstrated the efficacy of tofacitinib in patients with moderate to severe RA, both as a monotherapy and in combination with methotrexate.[7] These trials showed significant improvements in ACR20 response rates, reduction in structural damage progression, and improved physical function.[7]
Fedratinib (TG101348): A Selective JAK2 Inhibitor
Fedratinib is a pyrrolopyrimidine-based inhibitor with greater selectivity for JAK2 over other JAK family members.[8][9] It was initially developed for the treatment of myeloproliferative neoplasms, particularly myelofibrosis, a condition often associated with a V617F mutation in JAK2.[10][11]
Preclinical and Clinical Data:
Preclinical studies demonstrated that fedratinib effectively reduced splenomegaly and improved survival in mouse models of myeloproliferative disease.[8] Clinical trials confirmed its efficacy in reducing spleen size and symptom burden in patients with myelofibrosis.[11]
Upadacitinib (ABT-494): A Selective JAK1 Inhibitor
Upadacitinib is a second-generation JAK inhibitor engineered for greater selectivity for JAK1 over JAK2, JAK3, and TYK2.[12][13][14] This enhanced selectivity was pursued to potentially improve the safety profile by minimizing off-target effects associated with the inhibition of other JAK isoforms.[13]
Discovery and Preclinical Profile:
The discovery of upadacitinib involved structure-based design to optimize interactions within the JAK1 ATP-binding site.[13] Preclinical studies in a rat adjuvant-induced arthritis model showed that upadacitinib was efficacious in reducing disease severity.[13]
Clinical Efficacy:
Phase 3 clinical trials, such as the SELECT program, have demonstrated the efficacy of upadacitinib in treating rheumatoid arthritis.[15]
Quantitative Data Summary
The following tables summarize the in vitro potency and pharmacokinetic parameters of key pyrrolopyrimidine-based JAK inhibitors.
Table 1: In Vitro Potency of Pyrrolopyrimidine-Based JAK Inhibitors
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference(s) |
| Tofacitinib | 3.2 | 4.1 | 1.6 | - | [6] |
| Fedratinib | 105 | 3 | 537 | - | [9] |
| Upadacitinib | 43 | 120 | 2300 | 4700 | [16] |
| Compound 11e* | >90% inhibition | >90% inhibition | - | - | [17] |
| Compound 23a** | 72 | >864 | >864 | - |
*Compound 11e is a preclinical candidate.[17] **Compound 23a is a preclinical candidate with selectivity for JAK1.
Table 2: Pharmacokinetic Parameters of Pyrrolopyrimidine-Based JAK Inhibitors in Humans
| Compound | Tmax (h) | T1/2 (h) | Oral Bioavailability (%) | Reference(s) |
| Tofacitinib | 0.5 - 1.0 | ~3 | 74 | [18] |
| Fedratinib | 1.75 - 3.0 | 41 (terminal: 114) | Not reported | [19] |
| Upadacitinib | Not reported | Not reported | Not reported |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of pyrrolopyrimidine-based JAK inhibitors.
In Vitro JAK Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro potency of a compound against a specific JAK isoform using an ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human JAK1, JAK2, or JAK3 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Test compound serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
To the wells of a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).
-
Add 2 µL of a solution containing the JAK enzyme in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and, through a coupled luciferase/luciferin reaction, generates a luminescent signal proportional to the amount of ADP formed.
-
Incubate the plate at room temperature for 30 minutes.
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[20][21]
Cellular Phospho-STAT Western Blot Assay
This protocol describes a method to assess the ability of a JAK inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Cell line responsive to a specific cytokine (e.g., human fibroblast-like synoviocytes for IL-6)
-
Cell culture medium and supplements
-
Cytokine (e.g., recombinant human IL-6)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes to induce STAT phosphorylation. Include a non-stimulated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis:
In Vivo Efficacy Model: Collagen-Induced Arthritis (CIA) in Mice
This protocol provides a general outline for evaluating the efficacy of a JAK inhibitor in a mouse model of rheumatoid arthritis.
Animals:
-
DBA/1J mice (or other susceptible strains)
Materials:
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound formulated for oral administration
-
Vehicle control
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with an emulsion of type II collagen in CFA.
-
On day 21, administer a booster immunization with an emulsion of type II collagen in IFA.
-
-
Monitoring and Treatment:
-
Begin monitoring the mice for signs of arthritis (paw swelling, redness) around day 24.
-
Once arthritis is established, randomize the animals into treatment and control groups.
-
Administer the test compound or vehicle daily by oral gavage.
-
-
Efficacy Assessment:
-
Record clinical scores of arthritis severity regularly.
-
Measure paw thickness using calipers.
-
At the end of the study, collect tissues (paws, serum) for histopathological analysis and biomarker measurements (e.g., cytokine levels).
-
Conclusion
The pyrrolopyrimidine scaffold has proven to be a highly versatile and successful starting point for the development of potent and selective JAK inhibitors. The journey from the discovery of the first-in-class pan-JAK inhibitor, tofacitinib, to the development of more selective second-generation inhibitors like upadacitinib, highlights the power of medicinal chemistry and structure-based drug design. This technical guide has provided an overview of the key aspects of the discovery and development of this important class of therapeutic agents, including their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation. Continued research in this area holds the promise of delivering even more refined and effective treatments for a range of immune-mediated diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The preclinical discovery and development of upadacitinib for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmnc.samipubco.com [jmnc.samipubco.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Clinical efficacy of launched JAK inhibitors in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.unl.pt [research.unl.pt]
- 8. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. news.abbvie.com [news.abbvie.com]
- 15. benchchem.com [benchchem.com]
- 16. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY01589D [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. Fedratinib | C27H36N6O3S | CID 16722836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Structural Analysis of CP-690550 (Tofacitinib) Bound to JAK3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and biochemical interactions between the Janus kinase 3 (JAK3) and the inhibitor CP-690550, commercially known as Tofacitinib. This document delves into the quantitative binding data, detailed experimental methodologies, and the critical signaling pathways involved, offering valuable insights for professionals in drug discovery and development.
Introduction to JAK3 and Tofacitinib
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine-mediated signaling. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. These kinases are essential transducers of signals from cytokine receptors on the cell surface to the nucleus, primarily through the JAK/STAT signaling pathway, thereby regulating cellular processes such as proliferation, differentiation, and immune responses.[1][2]
JAK3 is uniquely expressed in hematopoietic cells and is critical for the development and function of lymphocytes.[3] It associates with the common gamma chain (γc) of cytokine receptors, which is a shared subunit for interleukin (IL) receptors IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3][4] This restricted expression pattern and crucial role in the immune system have made JAK3 an attractive therapeutic target for autoimmune diseases and organ transplant rejection.
CP-690550 (Tofacitinib) is an orally administered inhibitor of JAK kinases.[5] Initially developed as a selective JAK3 inhibitor, it has been shown to inhibit JAK1 and JAK2 as well.[4] Tofacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase domain and preventing the phosphorylation of downstream signaling molecules.[6][7]
Quantitative Analysis of Tofacitinib Binding to JAK Kinases
The inhibitory potency of Tofacitinib against JAK family members has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for JAK3, with comparable potency against JAK1 and JAK2.
| Kinase | IC50 (nM) | Reference |
| JAK1 | 1.7 - 81 | [1] |
| JAK2 | 1.8 - 80 | [1] |
| JAK3 | 0.75 - 34 | [1] |
| TYK2 | 16 - 34 | [1] |
Table 1: Inhibitory Potency (IC50) of Tofacitinib against JAK Kinases. The range of IC50 values reflects data from various studies and assay conditions.
Thermodynamic parameters provide deeper insights into the binding mechanism. While a complete thermodynamic characterization of the JAK/CP-690550 interaction has been performed using isothermal titration calorimetry (ITC), detailed data for the JAK3-Tofacitinib interaction is not as readily available as for other JAK family members, likely due to challenges in purifying stable, active JAK3. The available data for JAK2 serves as a valuable reference for understanding the binding thermodynamics within the JAK family.
| Parameter | Value (for JAK2) | Reference |
| Dissociation Constant (Kd) | ~2.7 nM | [6] |
| Stoichiometry (n) | ~1 | [6] |
| Enthalpy Change (ΔH) | Not specified in snippets | [6] |
| Entropy Change (ΔS) | Not specified in snippets | [6] |
Table 2: Thermodynamic Parameters for Tofacitinib Binding to JAK2. This data provides an approximation of the binding energetics for the JAK family.
Structural Basis of Tofacitinib Inhibition of JAK3
The co-crystal structure of the JAK3 kinase domain in complex with Tofacitinib (PDB ID: 3LXK) reveals the precise molecular interactions that underpin its inhibitory activity.[8] Tofacitinib binds in the ATP-binding pocket located between the N- and C-lobes of the kinase domain.
The pyrrolo[2,3-d]pyrimidine scaffold of Tofacitinib forms two crucial hydrogen bonds with the hinge region of JAK3, specifically with the backbone amide of Glutamate 903 and the backbone carbonyl of Leucine 905.[7] This interaction mimics the binding of the adenine ring of ATP. The nitrile group of Tofacitinib plays a critical role by displacing an unfavorable water molecule present in the apo-structure, thereby contributing to the binding affinity.[6]
Additional hydrophobic interactions between Tofacitinib and surrounding residues, including Valine 836 and Leucine 956, further stabilize the complex.[1][9] The piperidine ring of Tofacitinib extends towards the solvent-exposed region of the active site.
Signaling Pathways and Experimental Workflows
The JAK/STAT Signaling Pathway
The canonical JAK/STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to receptor dimerization and the activation of receptor-associated JAKs.
Figure 1: The JAK/STAT signaling pathway and the mechanism of inhibition by CP-690550.
Experimental Workflow for Structural and Biochemical Analysis
The determination of the JAK3-Tofacitinib co-crystal structure and its biochemical characterization involves a multi-step process.
References
- 1. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Crystal structure of the Jak3 kinase domain in complex with a staurosporine analog. | Semantic Scholar [semanticscholar.org]
- 4. JAK inhibition using tofacitinib for inflammatory bowel disease treatment: a hub for multiple inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of JAK3 and PKC via Immunosuppressive Drugs Tofacitinib and Sotrastaurin Inhibits Proliferation of Human B Lymphocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and thermodynamic characterization of the TYK2 and JAK3 kinase domains in complex with CP-690550 and CMP-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Theoretical Exploring Selective-Binding Mechanisms of JAK3 by 3D-QSAR, Molecular Dynamics Simulation and Free Energy Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. pubs.acs.org [pubs.acs.org]
The Genesis of a New Era in Immunomodulation: An In-depth Technical Guide to the Early Development and History of Tofacitinib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early development and history of Tofacitinib (formerly CP-690,550), a pioneering Janus kinase (JAK) inhibitor. From its conceptualization rooted in the understanding of cytokine signaling to its rigorous preclinical and clinical evaluation, this document details the scientific journey that established Tofacitinib as a first-in-class oral therapeutic for rheumatoid arthritis and other immune-mediated inflammatory diseases.
Introduction: The Rationale for Targeting Janus Kinases
The pursuit of novel oral therapies for autoimmune diseases like rheumatoid arthritis (RA) has been a significant challenge in pharmaceutical research. The discovery and elucidation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway in the early 1990s presented a pivotal opportunity for therapeutic intervention.[1] This intracellular signaling cascade is crucial for the transduction of signals from a multitude of cytokines and growth factors that are central to immune cell function and inflammation.[2]
The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] Notably, JAK3's expression is primarily restricted to hematopoietic cells, and its deficiency leads to severe combined immunodeficiency (SCID), highlighting its critical role in lymphocyte development and function. This observation provided a strong rationale for the selective inhibition of JAK3 as a potential immunosuppressive strategy.[1] Tofacitinib was initially developed with the aim of selectively targeting JAK3.[1]
Discovery and Medicinal Chemistry
The journey to discover Tofacitinib began with a high-throughput screening (HTS) campaign to identify lead compounds that could inhibit JAK3.[3] This was followed by a lead optimization process focused on improving potency, selectivity, and pharmacokinetic properties. The structure-activity relationship (SAR) studies were instrumental in refining the chemical scaffold to achieve the desired therapeutic profile.[3]
The chemical synthesis of Tofacitinib involves key steps such as the formation of a pyrrolo[2,3-d]pyrimidine core and its subsequent coupling with a substituted piperidine moiety. Various synthetic routes have been developed to improve yield and efficiency.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
Tofacitinib exerts its immunomodulatory effects by inhibiting the JAK-STAT signaling pathway. Cytokines, such as interleukins (ILs) and interferons (IFNs), bind to their specific receptors on the cell surface, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus, where they regulate the transcription of genes involved in inflammation and immune responses.[2]
Tofacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the JAK enzymes and preventing the phosphorylation cascade. While initially targeting JAK3, further studies revealed that Tofacitinib is a potent inhibitor of JAK1 and JAK3, with moderate activity against JAK2.[4] This broader inhibitory profile contributes to its efficacy in blocking the signaling of a wide range of pro-inflammatory cytokines.
Preclinical Development
In Vitro Studies
The inhibitory activity of Tofacitinib against JAK kinases was assessed in various in vitro assays. These studies were crucial for determining its potency and selectivity profile.
Table 1: In Vitro Inhibitory Activity of Tofacitinib against JAK Kinases
| Kinase | IC50 (nM) |
| JAK1 | 112 |
| JAK2 | 20 |
| JAK3 | 1 |
Data sourced from literature.[4]
A common method for determining the inhibitory activity of compounds like Tofacitinib is the ADP-Glo™ Kinase Assay.
-
Reaction Setup : The kinase reaction is typically performed in a buffer containing the specific JAK enzyme (e.g., JAK3), a substrate (e.g., a synthetic peptide), and ATP.
-
Compound Incubation : Tofacitinib at varying concentrations is pre-incubated with the kinase.
-
Initiation of Reaction : The reaction is initiated by the addition of ATP.
-
Termination and ADP Detection : After a set incubation period, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Data Analysis : The luminescence signal, which is proportional to the amount of ADP formed and thus the kinase activity, is measured. The IC50 value is calculated from the dose-response curve.[5]
In Vivo Studies: Collagen-Induced Arthritis (CIA) Model
The efficacy of Tofacitinib in an animal model of rheumatoid arthritis was a critical step in its preclinical development. The collagen-induced arthritis (CIA) model in mice is a widely used and relevant model for studying the pathology of RA and for evaluating potential therapeutics.[6]
In these studies, Tofacitinib demonstrated a dose-dependent reduction in the clinical signs of arthritis, including paw swelling and joint inflammation.[4]
-
Induction of Arthritis : Male DBA/1 mice are typically used. Arthritis is induced by an initial intradermal injection of an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail.[6]
-
Booster Immunization : A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.[6]
-
Treatment Administration : Tofacitinib or vehicle is administered orally, typically starting before or at the onset of clinical signs of arthritis.
-
Clinical Assessment : The severity of arthritis is assessed regularly by scoring the degree of paw swelling and erythema. A clinical arthritis score is assigned to each paw.[7]
-
Histopathological Analysis : At the end of the study, joints are collected for histological examination to assess synovial inflammation, cartilage damage, and bone erosion.
Clinical Development: Phase I and Phase II Trials
Phase I Clinical Trials
The primary objectives of Phase I studies were to evaluate the safety, tolerability, and pharmacokinetics of Tofacitinib in healthy volunteers. These studies involved single ascending dose and multiple ascending dose designs.
The results showed that Tofacitinib was generally well-tolerated, with dose-proportional increases in plasma concentrations. The pharmacokinetic profile supported twice-daily dosing.[8]
Table 2: Pharmacokinetic Parameters of Single-Dose Tofacitinib in Healthy Volunteers (Japanese and Western)
| Dose (mg) | Ethnicity | Cmax (ng/mL) | AUCinf (ng·h/mL) |
| 1 | Japanese | 4.5 | 22.0 |
| 1 | Western | 4.5 | 22.8 |
| 5 | Japanese | 29.3 | 111 |
| 5 | Western | 24.8 | 119 |
| 30 | Japanese | 175 | 754 |
| 30 | Western | 147 | 788 |
Data are presented as geometric means. Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity.[8][9]
-
Study Design : A randomized, double-blind, placebo-controlled, single- and multiple-dose escalation study.
-
Participants : Healthy adult volunteers.
-
Intervention : Participants receive a single oral dose of Tofacitinib or placebo, followed by multiple doses for a specified duration. Doses are escalated in subsequent cohorts after safety reviews.
-
Pharmacokinetic Sampling : Blood samples are collected at predefined time points before and after dosing to determine plasma concentrations of Tofacitinib.
-
Safety Monitoring : Safety is assessed through the monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Phase II Clinical Trials
Phase II studies were designed to evaluate the efficacy and safety of Tofacitinib in patients with active rheumatoid arthritis and to determine the optimal dose for further development. These trials were typically randomized, double-blind, and placebo-controlled, often with an active comparator.[10]
The results of the Phase II trials demonstrated that Tofacitinib, at doses of 3, 5, 10, and 15 mg twice daily, was effective in reducing the signs and symptoms of RA, as measured by the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70).[10][11]
Table 3: ACR20 Response Rates at Week 12 in a Phase II Study of Tofacitinib in Combination with Methotrexate (NCT00603512)
| Treatment Group | ACR20 Response Rate (%) |
| Placebo | 14.3 |
| Tofacitinib 1 mg BID | 64.3 |
| Tofacitinib 3 mg BID | 77.8 |
| Tofacitinib 5 mg BID | 96.3 |
| Tofacitinib 10 mg BID | 80.8 |
BID: twice daily.[10]
-
Study Design : A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
-
Participants : Patients with active rheumatoid arthritis who have had an inadequate response to methotrexate.
-
Intervention : Patients are randomized to receive different doses of Tofacitinib or placebo, in addition to their background methotrexate therapy, for a specified duration (e.g., 12 or 24 weeks).
-
Efficacy Assessments : The primary efficacy endpoint is typically the proportion of patients achieving an ACR20 response at a specific time point. Secondary endpoints include ACR50, ACR70, Disease Activity Score (DAS28), and patient-reported outcomes.
-
Safety Monitoring : Safety is monitored through the collection of adverse event data and regular laboratory assessments.
Conclusion
The early development of Tofacitinib represents a landmark in the treatment of rheumatoid arthritis and other autoimmune diseases. Through a systematic process of discovery, preclinical evaluation, and clinical testing, Tofacitinib was established as the first oral JAK inhibitor, offering a novel and effective therapeutic option for patients. The in-depth understanding of its mechanism of action, coupled with robust preclinical and clinical data, paved the way for its successful transition from a promising scientific concept to a valuable therapeutic agent. This technical guide has provided a detailed account of this journey, highlighting the key scientific and methodological aspects that underpinned its development.
References
- 1. Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical utility of the oral JAK inhibitor tofacitinib in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. turkishimmunology.org [turkishimmunology.org]
- 8. Phase 1 Dose-Escalation Study to Evaluate the Pharmacokinetics, Safety, and Tolerability of Tofacitinib in Japanese Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 1 Dose‐Escalation Study to Evaluate the Pharmacokinetics, Safety, and Tolerability of Tofacitinib in Japanese Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II study of tofacitinib (CP-690,550) combined with methotrexate in patients with rheumatoid arthritis and an inadequate response to methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase 2 study of tofacitinib, an oral Janus kinase inhibitor, in patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Tofacitinib in Murine Arthritis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of tofacitinib, a Janus kinase (JAK) inhibitor, in preclinical murine models of arthritis. This document outlines detailed protocols for collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA), summarizing effective dosage regimens, administration routes, and expected therapeutic outcomes. The information presented is intended to facilitate the design and execution of studies evaluating the efficacy of tofacitinib and other JAK inhibitors in the context of inflammatory arthritis.
Mechanism of Action: JAK-STAT Signaling Inhibition
Tofacitinib primarily exerts its anti-inflammatory effects by inhibiting the Janus kinase family of enzymes, particularly JAK1 and JAK3.[1] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in inflammation and immune responses.[2][3][4] In rheumatoid arthritis, pro-inflammatory cytokines such as IL-6 activate JAKs, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[3][5] Activated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation and immunity.[6] Tofacitinib blocks this cascade, thereby reducing the production of inflammatory mediators.[1][5]
Figure 1: Tofacitinib Inhibition of the JAK-STAT Signaling Pathway.
Tofacitinib Dosage and Efficacy in Murine Arthritis Models
The following tables summarize the dosages and reported efficacy of tofacitinib in various murine models of arthritis.
Table 1: Tofacitinib Dosage Regimens in Collagen-Induced Arthritis (CIA) Models
| Mouse Strain | Dosage | Administration Route | Vehicle | Treatment Schedule | Key Efficacy Outcomes |
| DBA/1 | 120 ng/day | Oral gavage | Not specified | Daily from day 21 to 48 (Therapeutic) | Reduced clinical score and paw swelling.[3] |
| DBA/1J | 30 mg/kg/day (twice daily) | Subcutaneous injection | PBS | From day 18 to 45 (Therapeutic) | Decreased clinical score and hind paw edema.[7][8][9] |
| DBA/1 | 15 mg/kg/day | Subcutaneous osmotic pump | PEG300 | From day 16 (Prophylactic) | Lowered mean arthritis score and incidence of arthritis.[1][5] |
| BALB/c (SKG mice) | 15 or 30 mg/kg/day | Oral gavage | 0.5% methylcellulose/0.025% Tween-20 | Once daily at 5:00 | Significantly suppressed arthritis scores.[10] |
| Not Specified | 30 mg/kg/day | Not Specified | Not Specified | Not Specified | Prevented the increase of paw thickness.[6] |
Table 2: Tofacitinib Dosage Regimens in Other Murine Arthritis Models
| Model | Mouse Strain | Dosage | Administration Route | Vehicle | Treatment Schedule | Key Efficacy Outcomes |
| IL-23-driven PsA | B10.RIII | 50 mg/kg/day | Oral gavage | Not specified | Daily for two weeks, starting day 7 post-induction | Significant decrease in psoriatic plaques, joint swelling, and ankle thickness.[11] |
| Adjuvant-Induced Arthritis (AIA) | Lewis Rats | 6.2 mg/kg/day | Oral gavage | Not specified | Once daily from day 16 to 23 | 80% inhibition of hind paw volume. |
| SKG Mice | SKG | Not specified | Subcutaneous osmotic pump | Not specified | Not specified | Ameliorated the progression of arthritis.[8] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used autoimmune model that shares pathological features with human rheumatoid arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Tofacitinib
-
Vehicle for tofacitinib (e.g., 0.5% (w/v) carboxymethylcellulose and 0.025% (vol/vol) Tween-20 in water, or PEG300)[5][12]
Protocol:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with an equal volume of CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with an equal volume of IFA. Administer a booster injection of 100 µL of this emulsion.[3]
-
Tofacitinib Administration:
-
Monitoring and Assessment:
-
Monitor mice regularly for clinical signs of arthritis, including paw swelling and erythema.
-
Score the severity of arthritis in each paw based on a standardized scoring system (e.g., 0-4 scale).
-
Measure paw thickness using a caliper.
-
At the end of the study, collect tissues for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Figure 2: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.
Collagen Antibody-Induced Arthritis (CAIA) Model
The CAIA model offers a more rapid and synchronized onset of arthritis compared to the CIA model. It is induced by the passive transfer of anti-collagen antibodies.
Materials:
-
BALB/c or other susceptible mouse strains
-
Cocktail of monoclonal anti-collagen antibodies
-
Lipopolysaccharide (LPS)
-
Tofacitinib
-
Vehicle for tofacitinib
Protocol:
-
Antibody Injection (Day 0): Administer the anti-collagen antibody cocktail to mice via intraperitoneal or intravenous injection.
-
LPS Injection (Day 3): Inject LPS intraperitoneally to synchronize and enhance the inflammatory response.
-
Tofacitinib Administration:
-
Prophylactic Treatment: Tofacitinib or vehicle can be administered starting from Day 0, prior to or concurrently with the antibody injection.
-
Therapeutic Treatment: Begin administration of tofacitinib or vehicle upon the first clinical signs of arthritis (typically around Day 3-5).
-
-
Monitoring and Assessment:
-
Monitor and score arthritis severity daily from Day 3.
-
Measure paw thickness regularly.
-
Collect tissues for histological analysis at the study endpoint.
-
Figure 3: Experimental Workflow for the Collagen Antibody-Induced Arthritis (CAIA) Model.
Conclusion
Tofacitinib has demonstrated significant efficacy in various murine models of arthritis, providing a strong rationale for its clinical use. The protocols and data presented in these application notes offer a foundation for researchers to design robust preclinical studies to further investigate the therapeutic potential of JAK inhibitors for inflammatory and autoimmune diseases. Careful consideration of the mouse strain, arthritis model, and treatment regimen is crucial for obtaining reproducible and translatable results.
References
- 1. researchgate.net [researchgate.net]
- 2. jrheum.org [jrheum.org]
- 3. JAK/STAT pathway in pathology of rheumatoid arthritis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rheumatoid Arthritis Pathogenesis Signaling Pathway | Cell Signaling Technology [cellsignal.com]
- 5. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tofacitinib restores the balance of γδTreg/γδT17 cells in rheumatoid arthritis by inhibiting the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tofacitinib Therapy Ameliorates Inflammation in a Mouse Model of Psoriasis and Arthritis by Inducing Type 2 Immunity - ACR Meeting Abstracts [acrabstracts.org]
- 12. Efficacy of Adjunctive Tofacitinib Therapy in Mouse Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of CP-690550A (Tofacitinib) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-690550A, more commonly known as Tofacitinib citrate, is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes.[1][2][3] It primarily targets JAK1 and JAK3, with moderate activity against JAK2, thereby interfering with the signaling of multiple cytokines crucial for immune cell activation, proliferation, and function.[4][5][6][7] These application notes provide detailed protocols for the preparation and use of Tofacitinib in cell culture experiments, along with a summary of its biological activity and relevant quantitative data.
Product Information
| Property | Value | Reference |
| Chemical Name | (3R,4R)-4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile citrate | [1] |
| Alternative Names | Tofacitinib citrate, CP-690,550 | [1] |
| Molecular Formula | C₁₆H₂₀N₆O · C₆H₈O₇ | [1] |
| Molecular Weight | 504.49 g/mol | [1] |
| Appearance | White solid | [2] |
| Solubility | Soluble in DMSO (up to 100 mM) | [1][7] |
| Storage | Store solid powder at 4°C desiccated. Store DMSO stock solutions at -20°C. | [2][5] |
Mechanism of Action: The JAK-STAT Pathway
Tofacitinib exerts its effects by inhibiting the JAK-STAT signaling pathway. This pathway is a critical communication route for numerous cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene expression.[3][8][9][10] Tofacitinib blocks the kinase activity of JAKs, thereby preventing the phosphorylation and activation of STATs.[8][11]
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC₅₀) of Tofacitinib in various enzymatic and cell-based assays.
| Target/Assay | Cell Line/System | IC₅₀ Value | Reference |
| Enzymatic Assays | |||
| JAK1 | Recombinant human kinase | 112 nM | [4][6][7] |
| JAK2 | Recombinant human kinase | 20 nM | [4][6][7] |
| JAK3 | Recombinant human kinase | 1 nM | [4][6][7] |
| Cell-Based Assays | |||
| IL-2-induced T-cell proliferation | Human T-cell blasts | 11 nM | [4] |
| IL-15-induced CD69 expression | Human T-cells | 48 nM | [4] |
| Mixed lymphocyte reaction | Murine cells | 87 nM | [4] |
| IL-6-induced STAT1 phosphorylation | Fibroblast-like synoviocytes | ~65 nM | [12] |
| IL-6-induced STAT3 phosphorylation | Human T-cells | 77 nM | [4] |
| Cell proliferation | FDCP-EpoR cells (JAK2 V617F) | 0.25 µM | [4] |
| Cell proliferation | FDCP-EpoR cells (JAK2 WT) | 2.1 µM | [4] |
Experimental Protocols
Preparation of Tofacitinib Stock Solution
A crucial first step for in vitro experiments is the correct preparation of a stock solution.
Caption: Workflow for preparing a Tofacitinib stock solution.
Materials:
-
Tofacitinib citrate powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Bring the Tofacitinib citrate powder to room temperature before opening.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 50 mM stock from 10 mg of powder, add 396.44 µL of DMSO).[5]
-
Vortex the solution thoroughly to dissolve the powder. If necessary, use an ultrasonic bath to aid dissolution.[13]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for several months when stored properly.[5]
General Cell Culture Treatment Protocol
Materials:
-
Tofacitinib stock solution (in DMSO)
-
Complete cell culture medium appropriate for your cell line
-
Cells of interest plated in a suitable culture vessel
Protocol:
-
Thaw an aliquot of the Tofacitinib stock solution at room temperature.
-
Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Note: It is recommended to perform serial dilutions to ensure accuracy. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Remove the existing medium from your cultured cells.
-
Add the medium containing the desired concentration of Tofacitinib to the cells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest Tofacitinib concentration) in your experimental setup.
-
Incubate the cells for the desired period, which can range from a few hours to several days depending on the assay.[5]
-
Proceed with your specific downstream analysis (e.g., proliferation assay, cytokine measurement, Western blotting for phosphorylated STATs).
Example Experimental Application: Inhibition of Cytokine-Induced STAT Phosphorylation
This protocol describes a general method to assess the inhibitory effect of Tofacitinib on cytokine-induced STAT phosphorylation.
Cell Line: A cytokine-responsive cell line (e.g., T-cells, fibroblast-like synoviocytes).
Protocol:
-
Plate the cells and allow them to adhere or recover overnight.
-
Serum-starve the cells for 4-6 hours, if necessary, to reduce basal signaling.
-
Pre-incubate the cells with various concentrations of Tofacitinib (or vehicle control) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-6, IFN-γ) for a short period (e.g., 15-30 minutes).[1]
-
Immediately lyse the cells with an appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Analyze the cell lysates by Western blotting using antibodies specific for phosphorylated STATs (e.g., p-STAT1, p-STAT3) and total STATs as a loading control.
Concluding Remarks
This compound (Tofacitinib) is a valuable tool for studying the role of JAK-STAT signaling in various biological processes. Proper preparation and handling of the compound are essential for obtaining reliable and reproducible results in cell culture experiments. The protocols and data presented in these application notes provide a comprehensive guide for researchers utilizing this potent JAK inhibitor.
References
- 1. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellagentech.com [cellagentech.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Tofacitinib | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. apexbt.com [apexbt.com]
Application Notes and Protocols for CP-690550 (Tofacitinib) Administration in Rodent Organ Transplant Studies
Introduction
CP-690550, also known as Tofacitinib, is a potent, orally active inhibitor of Janus kinases (JAKs), specifically targeting JAK3 and JAK1.[1][2][3] This compound interferes with the JAK-STAT signaling pathway, a critical cascade for the transduction of signals from numerous cytokines involved in immune cell activation and function.[2][4][5] By blocking this pathway, Tofacitinib effectively suppresses the immune response, making it a compound of significant interest for preventing organ transplant rejection.[1][3] These application notes provide detailed protocols for the administration of CP-690550 in rodent models of organ transplantation, summarize key quantitative data from preclinical studies, and illustrate the underlying mechanism of action.
Mechanism of Action: Inhibition of the JAK-STAT Pathway
Tofacitinib exerts its immunosuppressive effects by inhibiting the Janus kinase family of enzymes. Cytokines essential for T-cell function, such as IL-2, IL-4, IL-7, IL-15, and IL-21, rely on JAK1 and JAK3 for signal transduction.[4][6] When a cytokine binds to its receptor, it brings the associated JAKs into close proximity, leading to their autophosphorylation and activation.[7][8] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5][7] Once docked, STATs are phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they regulate the transcription of genes involved in inflammation and immune response.[7][8] Tofacitinib binds to the ATP-binding pocket of the JAKs, preventing their phosphorylation and subsequent activation of the STAT pathway, thereby blocking cytokine-mediated gene expression.[5]
Caption: Tofacitinib (CP-690550) blocks the JAK-STAT signaling pathway.
Experimental Protocols
Rodent Heterotopic Heart Transplant Model Workflow
The murine heterotopic heart transplant is a standard model for studying allograft rejection.[9][10] The donor heart is transplanted into the recipient's abdomen, with the donor aorta anastomosed to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.[9][10]
Caption: Workflow for a rodent heterotopic heart transplant study.
Detailed Methodologies
a. CP-690550 Administration Protocol
-
Formulation: Tofacitinib can be dissolved in various vehicles for oral administration. For experimental murine models, a common dose is 15 mg/kg/day, administered via oral gavage.[11] The drug can be dissolved in phosphate-buffered saline (PBS).[11]
-
Dosing Regimen: Administration typically begins on the day of transplantation and continues daily for the duration of the study.[12] Doses in rodent studies have ranged from as low as 1 mg/kg to 30 mg/kg orally.[1][11] In a rat kidney transplant model, Tofacitinib was incorporated into food to achieve doses of 50 mg or 100 mg/kg of food, resulting in blood levels of 17.15 and 42.3 ng/mL, respectively.[13]
b. Surgical Protocol: Heterotopic Heart Transplantation (Mouse/Rat) [9][14]
-
Donor Preparation: Anesthetize the donor animal (e.g., intraperitoneal injection of pentobarbital). Perform a midline thoracotomy to expose the heart. Inject heparin (e.g., 100 IU) into the inferior vena cava.
-
Heart Harvest: Ligate the superior and inferior vena cava. Transect the ascending aorta and pulmonary artery. Immediately remove the heart and place it in ice-cold, heparinized saline solution.
-
Recipient Preparation: Anesthetize the recipient animal. Perform a midline laparotomy to expose the abdominal great vessels. Gently dissect and isolate the abdominal aorta and inferior vena cava.
-
Anastomosis: Place vascular clamps on the aorta and vena cava. Make a small aortotomy and venotomy. Perform end-to-side anastomoses using fine sutures (e.g., 10-0 nylon):
-
Connect the donor ascending aorta to the recipient's abdominal aorta.
-
Connect the donor pulmonary artery to the recipient's inferior vena cava.
-
-
Reperfusion: Release the vascular clamps to allow blood flow into the donor heart. A successfully transplanted heart will begin to beat within minutes.
-
Closure: Close the abdominal wall in layers.
c. Post-operative Monitoring and Endpoint Assessment
-
Graft Survival: The function of the transplanted heart is monitored daily by gentle abdominal palpation to assess contractility. Cessation of a palpable heartbeat is defined as graft rejection, which is typically confirmed by laparotomy.
-
Histological Analysis: At the study endpoint, grafts are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess cellular infiltration and tissue damage.
-
Immunological Analysis: Splenocytes and peripheral blood can be collected to analyze immune cell populations (e.g., CD4+, CD8+ T cells, NK cells) by flow cytometry.[12][13]
Quantitative Data Summary
The following tables summarize key pharmacokinetic and efficacy data for CP-690550 from various rodent studies.
Table 1: Pharmacokinetic Parameters of Tofacitinib in Male Sprague-Dawley Rats
| Dose (Oral) | Cmax (μg/L) | Tmax (h) | AUC (0-∞) (μg·min/mL) | Bioavailability (F) | Reference |
| 10 mg/kg | 1607 ± 208.7 | ~0.5 | 99.4 | 29.1% | [15][16] |
| 20 mg/kg | - | - | 135 | 39.3% | [15] |
| 50 mg/kg | - | - | 238 | 69.7% | [15] |
| 100 mg/kg | - | - | 407 | 119% | [15] |
Data presented as mean ± standard deviation where available. Note: Dose-normalized AUC values indicated dose-dependent pharmacokinetics.[15]
Table 2: Efficacy and Immunosuppressive Effects of CP-690550 in Transplant Models
| Animal Model | Organ | Treatment Group | Mean Survival Time (MST) | Key Immunological Findings | Reference |
| Mouse | Heart | Vehicle | ~8 days | - | [1] |
| Mouse | Heart | CP-690,550 (unspecified dose) | Significantly prolonged | Reduced expression of Granzyme B, FasL, Rantes, Mig, and IP-10 in the graft. | [1] |
| Rat | Kidney | Untreated | Rejection by 3 weeks | - | [13] |
| Rat | Kidney | Tofacitinib (50 mg/kg food) | Halted progression of graft dysfunction at 12 weeks | Reduced infiltration of CD3+, CD4+, and CD8+ T cells in the graft. | [13] |
| Cynomolgus Monkey | Kidney | Vehicle | 6 ± 1 days | - | [1] |
| Cynomolgus Monkey | Kidney | CP-690,550 (low dose) | 62 ± 6 days | Dose-dependent reduction in NK and CD8+ T cells. | [1][12] |
| Cynomolgus Monkey | Kidney | CP-690,550 (high dose) | 83 ± 6 days | Dose-dependent reduction in NK and CD8+ T cells. | [1][12] |
| Cynomolgus Monkey | Kidney | MMF + CP-690,550 (high exposure) | 75.2 ± 8.7 days | - | [17] |
While some data is from non-human primate models, it is included for its direct relevance to transplantation and the mechanism of action.
CP-690550 (Tofacitinib) is a highly effective immunosuppressive agent in rodent and non-human primate models of organ transplantation. Its mechanism of action via JAK1/3 inhibition effectively blocks key cytokine signaling pathways required for T-cell mediated rejection. The protocols and data presented here provide a comprehensive resource for researchers designing preclinical studies to further evaluate Tofacitinib and other JAK inhibitors for their potential in clinical organ transplantation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Heterotopic Heart Transplantation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal Models for Heart Transplantation Focusing on the Pathological Conditions [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Tofacitinab in Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tofacitinib Halts Progression of Graft Dysfunction in a Rat Model of Mixed Cellular and Humoral Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rat Model of Normothermic Ex-Situ Perfused Heterotopic Heart Transplantation [jove.com]
- 15. Dose-Dependent Pharmacokinetics of Tofacitinib in Rats: Influence of Hepatic and Intestinal First-Pass Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Effect of α‐Mangostin on the Pharmacokinetic Profile of Tofacitinib in Rats Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Using Tofacitinib to Study T Cell Proliferation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note ID: AP-TC-20251118-01
Introduction
Tofacitinib is a potent, orally available small molecule inhibitor of Janus kinases (JAKs), with a primary specificity for JAK1 and JAK3 over JAK2.[1][2] This mechanism of action allows Tofacitinib to functionally block the signaling of a wide array of cytokines that are critical for the activation, proliferation, and differentiation of T lymphocytes.[2] Dysregulated T cell activity is a hallmark of numerous autoimmune and inflammatory diseases. Consequently, Tofacitinib has emerged as a crucial therapeutic agent for conditions like rheumatoid arthritis and as a valuable tool for in vitro immunological research.[1]
By inhibiting the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, Tofacitinib effectively prevents the phosphorylation and nuclear translocation of STAT proteins, which are essential transcription factors for genes driving the immune response.[1][2] Specifically, its action on JAK1 and JAK3 impacts signaling from common gamma-chain (γc) cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, all of which play pivotal roles in T cell development and function.[2][3] These characteristics make Tofacitinib an ideal compound for studying the molecular requirements of T cell proliferation and for evaluating the efficacy of JAK inhibition in preclinical models.
These application notes provide a detailed overview of the signaling pathways affected by Tofacitinib, protocols for conducting T cell proliferation assays using this inhibitor, and representative data to guide experimental design and interpretation.
Mechanism of Action: Tofacitinib and the JAK-STAT Pathway
Cytokine binding to its receptor on a T cell surface triggers the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and initiation of target gene transcription, which culminates in T cell activation, proliferation, and effector function.[1] Tofacitinib exerts its inhibitory effect by competing with ATP for the binding site on JAK1 and JAK3, thereby preventing the phosphorylation cascade and halting the downstream cellular response.[2]
Quantitative Data Summary
The inhibitory effect of Tofacitinib on T cell proliferation is dose-dependent. The following tables summarize typical results from in vitro assays.
Table 1: Effect of Tofacitinib on T Cell Proliferation (CFSE Assay) PBMCs stimulated with anti-CD3/anti-CD28 antibodies for 3-5 days.
| Tofacitinib Concentration | % Proliferating CD4+ T Cells (Mean ± SD) | % Proliferating CD8+ T Cells (Mean ± SD) | Reference |
| 0 nM (Control) | 85 ± 5% | 78 ± 7% | [4][5] |
| 10 nM | 65 ± 8% | 55 ± 9% | [5][6] |
| 100 nM | 30 ± 6% | 25 ± 5% | [4][6] |
| 500 nM | 10 ± 4% | 8 ± 3% | [7] |
| 1000 nM (1 µM) | <5% | <5% | [5][8] |
Table 2: Effect of Tofacitinib on T Cell Activation and Cytokine Production Data collected from stimulated T cells after 48-72 hours of culture.
| Parameter | Tofacitinib Concentration | Result (% of Control, Mean ± SD) | Reference |
| CD25 Expression (CD4+) | 1 µM | 45 ± 10% | [5] |
| Ki-67 Expression (CD4+) | 1 µM | 40 ± 12% | [5] |
| IFN-γ Secretion | 0.5 µM | 35 ± 8% | [4] |
| TNF-α Secretion | 1 µM | 50 ± 15% | [8] |
| pSTAT1 (Phosphorylation) | 0.5 µM | 28 ± 7% | [4] |
| pSTAT3 (Phosphorylation) | 0.5 µM | 32 ± 9% | [4] |
Experimental Protocols
Protocol 1: T Cell Proliferation Assay using CFSE Dye Dilution
This protocol details the measurement of T cell proliferation by tracking the dilution of Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed among daughter cells upon division.[9][10][11]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or purified T cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
CFSE dye (e.g., from a CellTrace™ CFSE Cell Proliferation Kit)
-
Tofacitinib (dissolved in DMSO, stock solution at 10 mM)
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
96-well round-bottom culture plates
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. If using purified T cells, isolate them from PBMCs using a negative selection kit. Resuspend cells at 1x10⁷ cells/mL in pre-warmed PBS.
-
CFSE Labeling: Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the staining reaction by adding 5 volumes of ice-cold culture medium and incubate on ice for 5 minutes.
-
Washing: Wash the cells three times with complete RPMI medium to remove excess CFSE. Resuspend the final cell pellet at 1x10⁶ cells/mL in complete RPMI medium.
-
Tofacitinib Treatment: Prepare serial dilutions of Tofacitinib in complete RPMI medium. Typical final concentrations range from 1 nM to 1 µM. Include a DMSO vehicle control (at the same final concentration as the highest Tofacitinib dose).
-
Cell Plating and Stimulation:
-
Add 100 µL of the Tofacitinib dilutions (or vehicle control) to the appropriate wells of a 96-well plate.
-
Add 100 µL of the CFSE-labeled cell suspension (1x10⁵ cells) to each well.
-
Add stimulant (e.g., anti-CD3/anti-CD28 beads at a 1:1 bead-to-cell ratio or use plates pre-coated with anti-CD3 antibody at 1-5 µg/mL and soluble anti-CD28 antibody at 1-2 µg/mL).
-
Include an unstimulated control (cells with no anti-CD3/CD28) and a stained, unstimulated control to set the baseline for proliferation analysis.
-
-
Incubation: Culture the plate for 3 to 5 days at 37°C in a humidified 5% CO₂ incubator.
-
Flow Cytometry Analysis:
-
Harvest cells and wash with PBS.
-
Stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) to identify T cell subsets.
-
Acquire data on a flow cytometer, collecting CFSE fluorescence in the FITC channel.
-
Analyze the data by gating on the live lymphocyte population, then on CD4+ or CD8+ T cells. Proliferation is visualized as distinct peaks of decreasing CFSE intensity.
-
Protocol 2: T Cell Proliferation Assay using WST-1 Reagent
This method provides a colorimetric readout of cell proliferation based on the metabolic activity of viable cells. It is a high-throughput alternative to dye dilution assays.
Materials:
-
PBMCs or purified T cells
-
Complete RPMI-1640 medium
-
Tofacitinib (dissolved in DMSO)
-
Anti-CD3 and Anti-CD28 antibodies
-
WST-1 reagent
-
96-well flat-bottom culture plates
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Preparation: Isolate and prepare cells as described in Protocol 1, Step 1. Resuspend cells to a final concentration of 1x10⁶ cells/mL in complete RPMI medium.
-
Tofacitinib Treatment and Plating:
-
Prepare serial dilutions of Tofacitinib and a vehicle control in complete RPMI medium.
-
Add 50 µL of the Tofacitinib dilutions to the appropriate wells of a 96-well plate.
-
Add 50 µL of the cell suspension (5x10⁴ cells) to each well.
-
-
Stimulation: Add 100 µL of medium containing the T cell stimulant (e.g., anti-CD3/anti-CD28). Include unstimulated controls.
-
Incubation: Culture the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
WST-1 Assay:
-
Approximately 4 hours before the end of the incubation period, add 10 µL of WST-1 reagent to each well.
-
Continue to incubate the plate at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
-
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Calculate the percentage of proliferation inhibition relative to the stimulated vehicle control.
Conclusion
Tofacitinib serves as a highly effective and specific tool for the in vitro study of T cell proliferation. By potently inhibiting the JAK1/JAK3-STAT signaling axis, it allows researchers to dissect the cytokine-dependent pathways essential for T cell activation and expansion.[4][5] The protocols outlined here provide robust and reproducible methods for quantifying the dose-dependent effects of Tofacitinib on T cell populations, making it an invaluable compound for immunology research and the development of novel immunomodulatory therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 4. [Inhibitory effect and mechanism of tofacitinib on the secretion of cytokines by T cells in human peripheral blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tofacitinib treatment of Rheumatoid Arthritis: increases senescent T cell frequency in patients and limits T cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinexprheumatol.org [clinexprheumatol.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- 10. Evaluation of T Cell Proliferation Using CFSE Dilution Assay: A Comparison between Stimulation with PHA and Anti-CD3/Anti-CD28 Coated Beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
Optimal Concentration of Tofacitinib (CP-690550) for JAK-STAT Pathway Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the optimal concentration of Tofacitinib (formerly CP-690550), a potent inhibitor of the Janus kinase (JAK) family, for the effective inhibition of the JAK-STAT signaling pathway. Tofacitinib is a crucial tool in immunology research and a therapeutic agent for various autoimmune diseases.[1][2][3]
Introduction
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in the immune response, inflammation, and hematopoiesis.[4][5] Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases. Tofacitinib (CP-690550) is a targeted small molecule inhibitor that primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2, thereby modulating the downstream effects of cytokine signaling.[6][7] Understanding the optimal concentration of Tofacitinib is paramount for achieving significant and specific inhibition of the JAK-STAT pathway in experimental settings.
Data Presentation: In Vitro Inhibition of JAK Kinases and Cellular Processes
The inhibitory activity of Tofacitinib varies depending on the specific JAK isoform and the cellular context. The following tables summarize the key quantitative data for Tofacitinib's inhibitory concentrations.
| Target | Assay Type | IC50 / Ki Value | Reference |
| JAK1 | Enzyme Assay | IC50: 112 nM | [6] |
| JAK1 | Enzyme Assay | IC50: 3.2 nM | [1] |
| JAK2 | Enzyme Assay | IC50: 20 nM | [6] |
| JAK2 | Enzyme Assay | IC50: 4.1 nM | [1] |
| JAK3 | Enzyme Assay | IC50: 1 nM | [6] |
| JAK3 | Enzyme Assay | IC50: 1.6 nM | [1] |
| JAK1/3 Signaling | Whole-blood IL-15 Assay | IC50: 42 ± 12 nM | [2] |
| JAK2/2 Signaling | Whole-blood GM-CSF Assay | IC50: 4379 ± 655 nM | [2] |
Table 1: Tofacitinib (CP-690550) Inhibitory Activity against JAK Kinases. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values demonstrate the potency of Tofacitinib against different JAK isoforms in enzymatic assays.
| Cellular Process | Cell Type | Stimulus | IC50 Value | Reference |
| IL-2-mediated Proliferation | Human T-cell blasts | IL-2 | 11 nM | [6][8] |
| IL-15-induced CD69 Expression | Human T-cells | IL-15 | 48 nM | [6] |
| Mixed Lymphocyte Reaction | Human T-cells | --- | 87 nM | [6] |
| STAT1 Phosphorylation | Fibroblast-like synoviocytes | IL-6 | 23 nM | [9] |
| STAT3 Phosphorylation | Fibroblast-like synoviocytes | IL-6 | 77 nM | [9] |
| Cell Proliferation | FDCP-EpoR cells (human JAK2 V617F) | --- | 0.25 µM | [6] |
| Cell Proliferation | FDCP-EpoR cells (human wild-type JAK2) | --- | 2.1 µM | [6] |
| GM-CSF-induced Proliferation | Human myelomonocytic HUO3 cells | GM-CSF | 324 nM | [8] |
Table 2: Cellular Inhibitory Activity of Tofacitinib (CP-690550). IC50 values for various Tofacitinib-mediated effects in different cell-based assays.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for JAK Inhibition
This protocol outlines a method to determine the inhibitory activity of Tofacitinib against purified JAK enzymes.
Materials:
-
Recombinant human JAK1, JAK2, or JAK3 enzyme (GST-fused catalytic domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
96-well MaxiSorp plates
-
Kinase buffer (50 mM HEPES, pH 7.3, 125 mM NaCl, 24 mM MgCl2)
-
ATP
-
Sodium orthovanadate
-
Tofacitinib (CP-690550)
-
Anti-phosphotyrosine antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Coat 96-well MaxiSorp plates with 100 µg/mL poly(Glu, Tyr) substrate overnight at 37°C.
-
Wash the plates three times with an appropriate wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of Tofacitinib in kinase buffer.
-
Add 100 µL of kinase buffer containing the JAK enzyme, ATP, and 1 mM sodium orthovanadate to each well.
-
Add the serially diluted Tofacitinib or vehicle control to the wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Wash the plates three times.
-
Add anti-phosphotyrosine antibody and incubate according to the manufacturer's instructions.
-
Wash the plates three times.
-
Add HRP-conjugated secondary antibody and incubate.
-
Wash the plates three times.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of Tofacitinib concentration.
Protocol 2: Cellular Assay for Inhibition of STAT Phosphorylation
This protocol describes how to measure the effect of Tofacitinib on cytokine-induced STAT phosphorylation in a cellular context using Western blotting.
Materials:
-
Target cells (e.g., human T-cell blasts, fibroblast-like synoviocytes)
-
Cell culture medium
-
Cytokine (e.g., IL-2, IL-6, IFN-γ)
-
Tofacitinib (CP-690550)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-STAT, anti-total-STAT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture target cells to the desired confluency.
-
Pre-incubate the cells with varying concentrations of Tofacitinib or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT and a loading control (e.g., total STAT or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the inhibition of STAT phosphorylation at different Tofacitinib concentrations.
Visualizations
Caption: The JAK-STAT signaling pathway is initiated by cytokine binding.
Caption: Tofacitinib inhibits JAK, blocking downstream STAT signaling.
Caption: A general workflow for assessing Tofacitinib's inhibitory effects.
Conclusion
The optimal concentration of Tofacitinib (CP-690550) for inhibiting the JAK-STAT pathway is highly dependent on the specific experimental system, including the JAK isoforms involved, the cell type, and the specific cytokine stimulus. For direct enzymatic inhibition, concentrations in the low nanomolar range are effective.[1][6] In cellular assays, effective concentrations typically range from the low nanomolar to the low micromolar range.[6][8][10] It is recommended to perform a dose-response curve for each new experimental setup to determine the precise optimal concentration for achieving the desired level of JAK-STAT pathway inhibition. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize Tofacitinib in their studies.
References
- 1. cellagentech.com [cellagentech.com]
- 2. researchgate.net [researchgate.net]
- 3. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition of pSTAT1 by tofacitinib accounts for the early improvement of experimental chronic synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. The JAK inhibitor CP-690,550 (tofacitinib) inhibits TNF-induced chemokine expression in fibroblast-like synoviocytes: autocrine role of type I interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Flow Cytometry Analysis of T Cells Treated with Tofacitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib is an oral Janus kinase (JAK) inhibitor that modulates signaling pathways of several cytokines crucial for lymphocyte activation, proliferation, and function.[1][2][3] It primarily inhibits JAK1 and JAK3, thereby interfering with the JAK-STAT signaling cascade.[3] This mechanism of action makes Tofacitinib a key therapeutic agent in autoimmune diseases such as rheumatoid arthritis.[1][4] Understanding the specific effects of Tofacitinib on T cell subsets is critical for elucidating its immunomodulatory properties and for the development of novel therapeutic strategies. Flow cytometry is an indispensable tool for the detailed analysis of these effects at a single-cell level.
These application notes provide a comprehensive overview and detailed protocols for the analysis of T cells treated with Tofacitinib using flow cytometry.
Mechanism of Action: Tofacitinib and the JAK-STAT Pathway
Tofacitinib exerts its effects by inhibiting Janus kinases, which are intracellular enzymes that transmit signals from cytokine or growth factor receptors on the cell membrane.[2] This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[2] The activated STATs typically translocate to the nucleus to regulate gene expression involved in immune cell function and hematopoiesis.[2][3] By blocking this pathway, Tofacitinib effectively dampens the inflammatory response mediated by various cytokines.[1]
Effects of Tofacitinib on T Cell Subsets
Tofacitinib has been shown to have a range of effects on T lymphocytes, including the inhibition of activation, proliferation, and cytokine production.
T Cell Activation
Tofacitinib treatment has been demonstrated to reduce the expression of the activation marker CD25 in a dose-dependent manner across various T cell subsets.[5] Furthermore, it can downregulate the expression of the early activation marker CD69 on CD3+ T cells following stimulation.[6]
T Cell Proliferation
The proliferation of both naive and memory CD4+ and CD8+ T cells is inhibited by Tofacitinib.[7] This is often assessed by measuring the expression of the proliferation marker Ki-67, which has been shown to be significantly reduced in the presence of the drug.[5]
Cytokine Production
Tofacitinib significantly impacts the production of several key cytokines by T cells. It has been reported to reduce the frequency of IL-2 and IFN-γ secreting T cells.[5] While it can also decrease TNF-α production in certain T cell subsets, its effect on IL-17 may be less pronounced.[5]
T Helper Cell Differentiation
Tofacitinib can influence the differentiation of T helper (Th) cells. It has been shown to inhibit the polarization of CD4+ T cells towards a Th1 phenotype, which is characterized by the production of IFN-γ.[8] Studies have also indicated that Tofacitinib treatment can lead to a reduction in Th17 cells and an increase in regulatory T cells (Tregs), helping to restore the Th17/Treg balance.[9][10]
Data Presentation: Summary of Tofacitinib Effects
The following tables summarize the quantitative effects of Tofacitinib on various T cell parameters as reported in the literature.
| Parameter | T Cell Subset | Treatment Condition | Result | Reference |
| Activation | CD4+ & CD8+ (Naive & Memory) | Tofacitinib (1 µM) | Significant reduction in CD25 expression | [5] |
| CD3+ | Tofacitinib (600 nM) | Significant downregulation of anti-CD2/CD2R-induced CD69 expression | [6] | |
| Proliferation | CD4+ & CD8+ (Naive & Memory) | Tofacitinib (1 µM) | Significant reduction in Ki-67 expression | [5] |
| OT-I CD8+ | Tofacitinib (0.1-1.0 µM) | Dose-dependent inhibition of proliferation | [11] | |
| Cytokine Production | CD4+ & CD8+ | Tofacitinib (1 µM) | Reduced frequency of IL-2 secreting cells | [5] |
| Memory CD8+ | Tofacitinib (1 µM) | Reduced frequency of IFN-γ secreting cells | [5] | |
| VZV-specific CD4+ | Tofacitinib | Dose-dependent reduction in IFN-γ production | [12] | |
| RA patient T cells | Tofacitinib | Reduced levels of IL-17 | [4] | |
| STAT Phosphorylation | CD4+ T cells | Tofacitinib | Inhibition of IL-2-induced STAT1 and STAT3 phosphorylation | [10] |
| T cells | Tofacitinib | Downregulation of constitutive STAT1, STAT3, STAT4, and STAT5 phosphorylation | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Treatment of T Cells with Tofacitinib
This protocol outlines the general procedure for treating peripheral blood mononuclear cells (PBMCs) or isolated T cells with Tofacitinib for subsequent analysis.
Materials:
-
Tofacitinib citrate (stock solution prepared in DMSO)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
T cell stimulation reagents (e.g., anti-CD3/CD28 antibodies, Phorbol 12-myristate 13-acetate (PMA), Ionomycin)
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
(Optional) Purify specific T cell subsets (e.g., CD4+, CD8+, naive, memory) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Resuspend cells in complete RPMI-1640 medium and count them.
-
Plate the cells in a 96-well plate at a density of 0.2 x 10^6 to 1 x 10^6 cells/well.
-
Prepare serial dilutions of Tofacitinib in complete medium. A common final concentration used in vitro is 1 µM.[5]
-
Pre-incubate the cells with Tofacitinib or vehicle control (DMSO) for 45 minutes to 1 hour at 37°C, 5% CO2.[6][14]
-
Add the desired stimulation reagent to the wells. For polyclonal T cell activation, pre-coat wells with anti-CD3 (1 µg/ml) and add soluble anti-CD28 (0.5 µg/ml).[5] For intracellular cytokine analysis, PMA (50 ng/mL) and Ionomycin (1 µg/mL) can be used for the final 4-6 hours of culture, with a protein transport inhibitor (e.g., Brefeldin A or Monensin) added for the last 2-4 hours.
-
Incubate the plates for the desired time period (e.g., 24 to 72 hours) at 37°C, 5% CO2.
Protocol 2: Flow Cytometry Staining for T Cell Phenotyping and Activation
Materials:
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD25, CD69, CD45RA, CCR7)
-
Fixation/Permeabilization buffer (for intracellular staining)
-
Fluorochrome-conjugated antibodies against intracellular markers (e.g., Ki-67, FoxP3, IFN-γ, IL-2)
-
Flow cytometer
Procedure:
-
Harvest the cells from the culture plates and transfer them to FACS tubes.
-
Wash the cells with FACS buffer.
-
Surface Staining: Resuspend the cell pellet in a solution containing the surface marker antibodies and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Intracellular Staining (if required): a. Fix and permeabilize the cells using a commercially available fixation/permeabilization kit according to the manufacturer's instructions. b. Resuspend the permeabilized cells in a solution containing the intracellular marker antibodies and incubate for 30-45 minutes at room temperature or 4°C in the dark. c. Wash the cells twice with permeabilization buffer.
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire the samples on a flow cytometer. Ensure proper compensation is set up to correct for spectral overlap.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
Protocol 3: Phospho-Flow Cytometry for STAT Phosphorylation Analysis
Materials:
-
Cytokines for stimulation (e.g., IL-2, IL-6, IFN-γ)
-
Fixation buffer (e.g., 1.5% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5) and cell surface markers.
Procedure:
-
Treat whole blood or PBMCs with Tofacitinib as described in Protocol 1 for 1 hour.[14]
-
Stimulate the cells with a specific cytokine (e.g., 100 ng/mL of IL-2, IL-6, or IFN-γ) for 15 minutes at 37°C.[15]
-
Immediately fix the cells by adding pre-warmed fixation buffer and incubating for 10-15 minutes at 37°C.
-
Permeabilize the cells by adding ice-cold methanol and incubating on ice for 30 minutes.
-
Wash the cells thoroughly to remove the methanol.
-
Stain with antibodies against phospho-STAT proteins and cell surface markers for 30-60 minutes at room temperature in the dark.
-
Wash the cells and resuspend them in FACS buffer for analysis.
-
Acquire data immediately on a flow cytometer.
Logical Relationship of Tofacitinib's Impact
The following diagram illustrates the cascading effect of Tofacitinib on T cell function, leading to its therapeutic effect.
Conclusion
Tofacitinib is a potent immunomodulatory agent that significantly impacts T cell function. The protocols and information provided herein offer a framework for researchers to effectively utilize flow cytometry to investigate the nuanced effects of Tofacitinib on T cells. These analyses are crucial for advancing our understanding of its therapeutic mechanisms and for the development of next-generation immunotherapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ptmasterguide.com [ptmasterguide.com]
- 3. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 4. [PDF] Lymphocyte modulation by tofacitinib in patients with rheumatoid arthritis | Semantic Scholar [semanticscholar.org]
- 5. Tofacitinib treatment of Rheumatoid Arthritis: increases senescent T cell frequency in patients and limits T cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. community.the-hospitalist.org [community.the-hospitalist.org]
- 8. clinexprheumatol.org [clinexprheumatol.org]
- 9. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 10. JCI Insight - Insights gained from single-cell analysis of immune cells in tofacitinib treatment of Vogt-Koyanagi-Harada disease [insight.jci.org]
- 11. researchgate.net [researchgate.net]
- 12. Tofacitinib modulates the VZV-specific CD4+ T cell immune response in vitro in lymphocytes of patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AB0250 TOFACITINIB SUPPRESSES SEVERAL JAK-STAT PATHWAYS IN RHEUMATOID ARTHRITIS AND BASELINE SIGNALING PROFILE ASSOCIATES WITH TREATMENT RESPONSE | Annals of the Rheumatic Diseases [ard.bmj.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CP-690550 In Vivo Efficacy in Psoriasis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-690550, also known as tofacitinib, is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK3.[1][2] This small molecule inhibitor has demonstrated significant efficacy in the treatment of various autoimmune diseases, including psoriasis.[2] Psoriasis is a chronic inflammatory skin condition characterized by keratinocyte hyperproliferation, immune cell infiltration, and a complex cytokine network. The therapeutic effect of CP-690550 in psoriasis is primarily attributed to its ability to modulate the JAK-STAT signaling pathway, a critical intracellular cascade for numerous pro-inflammatory cytokines implicated in the pathogenesis of the disease.[2]
These application notes provide detailed protocols for two common in vivo mouse models of psoriasis—the imiquimod (IMQ)-induced and the interleukin-23 (IL-23)-induced models—and summarize the efficacy data of CP-690550 in these preclinical settings.
Mechanism of Action: JAK-STAT Signaling in Psoriasis
Psoriasis is driven by a dysregulated immune response, with key cytokines such as IL-23 and IL-17 playing a central role. These cytokines, upon binding to their receptors on immune cells and keratinocytes, activate the JAK-STAT signaling pathway. This leads to the transcription of genes that promote inflammation, cell proliferation, and the psoriatic phenotype. CP-690550, by inhibiting JAK enzymes, effectively blocks this signaling cascade, thereby reducing the inflammatory response.
Caption: JAK-STAT signaling pathway in psoriasis and its inhibition by CP-690550.
In Vivo Efficacy Models
Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice
The topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, induces a robust inflammatory response in mouse skin that closely mimics human psoriatic plaques. This model is characterized by erythema, scaling, and epidermal thickening (acanthosis), driven by an IL-23/IL-17-dominant immune response.
Experimental Workflow:
Caption: Experimental workflow for the imiquimod-induced psoriasis mouse model.
Detailed Protocol:
-
Animals: Female BALB/c or C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
-
Disease Induction:
-
CP-690550 Administration:
-
Prepare CP-690550 in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer CP-690550 orally via gavage twice daily (BID) at desired doses (e.g., 10 mg/kg, 30 mg/kg).[1]
-
Begin treatment concurrently with or shortly after the first imiquimod application and continue for the duration of the study.
-
-
Efficacy Assessment:
-
Clinical Scoring: Daily, measure ear thickness using a digital micrometer. Score the back skin for erythema, scaling, and thickness based on a Psoriasis Area and Severity Index (PASI)-like scoring system (e.g., 0-4 scale for each parameter).
-
Histological Analysis: At the end of the study, euthanize the mice and collect skin tissue. Fix in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and inflammatory cell infiltration.
-
Gene Expression Analysis: Isolate RNA from skin tissue and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of key inflammatory cytokines (e.g., IL-17A, IL-22, IL-23).[3]
-
Immunohistochemistry: Stain tissue sections for markers such as phosphorylated STAT3 (pSTAT3) to assess the inhibition of the JAK-STAT pathway.
-
Quantitative Efficacy Data:
| Parameter | Vehicle Control | CP-690550 (Tofacitinib) | Fold Change / % Inhibition | Reference |
| Imiquimod Model | ||||
| IL-22 mRNA | Elevated | Significantly Decreased | - | [3] |
| IL-23 mRNA | Elevated | Significantly Decreased | - | [3] |
| IL-31 mRNA | Elevated | Significantly Decreased | - | [3] |
| Epidermal Thickness | Increased | Significantly Reduced | - | [4] |
| Inflammatory Cell Infiltrate | Increased | Significantly Reduced | - | [4] |
| pSTAT3+ Cells | Increased | Significantly Decreased | - | [1] |
Interleukin-23 (IL-23)-Induced Psoriasis-like Skin Inflammation in Mice
Intradermal injection of recombinant IL-23 in mouse ears induces a rapid and transient inflammatory response with key features of psoriasis, including epidermal hyperplasia and accumulation of neutrophils and T cells. This model is particularly useful for studying the direct effects of therapeutics on the IL-23/IL-17 axis.
Detailed Protocol:
-
Animals: Female BALB/c mice, 8-10 weeks old.
-
Disease Induction:
-
Inject 150 ng of recombinant murine IL-23 in a total volume of 25 µL of saline intradermally into the ear every other day for a total of 7 injections.[1]
-
-
CP-690550 Administration:
-
Administer CP-690550 orally via gavage twice daily (BID) at doses ranging from 3 mg/kg to 30 mg/kg.[1]
-
Start treatment on the first day of IL-23 injections and continue throughout the study.
-
-
Efficacy Assessment:
-
Ear Thickness: Measure ear swelling daily before each IL-23 injection using a digital micrometer.[1]
-
Histological and Molecular Analysis: At the study endpoint (e.g., Day 12), collect ear tissue for H&E staining, pSTAT3 immunohistochemistry, and cytokine gene expression analysis as described for the imiquimod model.[1]
-
Quantitative Efficacy Data:
| Parameter | Vehicle Control | CP-690550 (10 mg/kg) | CP-690550 (30 mg/kg) | % Inhibition | Reference |
| IL-23 Model | |||||
| Ear Thickness Increase (mm) | ~0.11 | ~0.06 | ~0.035 | 45.6% (10 mg/kg), 68.8% (30 mg/kg) | [1] |
Summary of CP-690550 Efficacy
In both the imiquimod- and IL-23-induced psoriasis models, CP-690550 (tofacitinib) demonstrates robust, dose-dependent efficacy.[1] Key findings include:
-
Reduction of Skin Inflammation: Significant decreases in macroscopic signs of psoriasis such as ear and skin thickness, erythema, and scaling.[1][5]
-
Histological Improvement: A marked reduction in epidermal hyperplasia (acanthosis) and the infiltration of inflammatory immune cells into the dermis and epidermis.[1]
-
Modulation of Inflammatory Mediators: Downregulation of key pro-inflammatory cytokines and chemokines at the mRNA level, including IL-6, IL-17A, IL-22, and CXCL10.[1]
-
Target Engagement: A significant decrease in the number of phosphorylated STAT3-positive cells in the skin, confirming the inhibition of the JAK-STAT pathway in vivo.[1]
Conclusion
The imiquimod- and IL-23-induced mouse models are valuable preclinical tools for evaluating the in vivo efficacy of novel therapeutics for psoriasis. The data presented here demonstrate that CP-690550 effectively ameliorates psoriasis-like skin inflammation in these models by inhibiting the JAK-STAT signaling pathway. These detailed protocols and application notes provide a framework for researchers to conduct their own in vivo efficacy studies with CP-690550 and other JAK inhibitors.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Antipruritic Effects of Janus Kinase Inhibitor Tofacitinib in a Mouse Model of Psoriasis | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 4. researchgate.net [researchgate.net]
- 5. Tofacitinib Therapy Ameliorates Inflammation in a Mouse Model of Psoriasis and Arthritis by Inducing Type 2 Immunity - ACR Meeting Abstracts [acrabstracts.org]
Application Notes and Protocols for Western Blot Analysis of pSTAT after Tofacitinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib is an inhibitor of Janus kinases (JAKs), a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling. The JAK-STAT signaling pathway is a primary target of Tofacitinib. Upon cytokine binding to their receptors, JAKs are activated and subsequently phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs (pSTAT) then dimerize, translocate to the nucleus, and regulate the transcription of various genes involved in inflammation and immune responses. Tofacitinib, by inhibiting JAKs, prevents the phosphorylation of STATs, thereby downregulating these inflammatory pathways.[1][2] This application note provides a detailed protocol for performing Western blot analysis to detect changes in STAT phosphorylation following Tofacitinib treatment in a cell-based assay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK-STAT signaling pathway and the experimental workflow for the Western blot protocol.
Caption: JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Caption: Experimental workflow for Western blot analysis of pSTAT.
Experimental Protocols
Cell Culture and Tofacitinib Treatment
-
Cell Line: This protocol is optimized for human cell lines known to respond to cytokine stimulation via the JAK-STAT pathway (e.g., HeLa, HaCaT, or various immune cell lines).
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Starvation (Optional): For some cell types, serum starvation for 4-6 hours prior to cytokine stimulation can reduce baseline STAT phosphorylation.
-
Tofacitinib Pre-treatment: Prepare a stock solution of Tofacitinib in DMSO. Dilute the stock solution in cell culture media to the desired final concentration (e.g., 100 nM, 500 nM, 1 µM). Pre-incubate the cells with the Tofacitinib-containing media for 1-2 hours. Include a vehicle control (DMSO) at the same final concentration as the highest Tofacitinib dose.
-
Cytokine Stimulation: After the Tofacitinib pre-incubation, stimulate the cells with an appropriate cytokine (e.g., IL-6, IFN-γ) at a pre-determined optimal concentration and time (e.g., 10-30 minutes) to induce STAT phosphorylation.
Cell Lysis and Protein Extraction
Note: Perform all subsequent steps on ice or at 4°C to minimize protein degradation and dephosphorylation.[3][4]
-
Wash: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold lysis buffer (see recipe below) to each well.
-
Scrape and Collect: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.
Lysis Buffer Recipe (Modified RIPA for Phosphoproteins):
| Component | Final Concentration | For 50 mL |
| Tris-HCl, pH 7.4 | 50 mM | 2.5 mL of 1M stock |
| NaCl | 150 mM | 1.5 mL of 5M stock |
| EDTA | 1 mM | 100 µL of 0.5M stock |
| NP-40 | 1% | 500 µL |
| Sodium Deoxycholate | 0.5% | 2.5 mL of 10% stock |
| SDS | 0.1% | 500 µL of 10% stock |
| Protease Inhibitor Cocktail | 1X | Add fresh |
| Phosphatase Inhibitor Cocktail | 1X | Add fresh |
| PMSF | 1 mM | Add fresh |
| ddH₂O | To 50 mL |
Protein Quantification
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix 20-40 µg of protein from each sample with 4X Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel and run at 100-120 V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane at 100 V for 60-90 minutes in a wet transfer system.
Immunoblotting
-
Blocking: Block the membrane in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[5][6] Note: Do not use milk as a blocking agent as it contains phosphoproteins that can cause high background.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated STAT protein (e.g., anti-pSTAT3 Tyr705) diluted in 5% BSA/TBST (typically 1:1000 dilution) overnight at 4°C with gentle agitation.[2][5]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST (typically 1:5000 to 1:10,000 dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and capture the image using a chemiluminescence imaging system.
Stripping and Reprobing for Total STAT
To normalize the pSTAT signal to the total amount of STAT protein, the membrane can be stripped and reprobed.
-
Stripping: Incubate the membrane in a mild stripping buffer (e.g., 25 mM Glycine-HCl, pH 2.0, 1% SDS) for 30 minutes at room temperature with agitation.[7] For high-affinity antibodies, a harsher stripping buffer containing β-mercaptoethanol may be necessary.[8][9]
-
Washing: Wash the membrane thoroughly with PBS and then TBST.
-
Re-blocking: Block the membrane again in 5% BSA/TBST for 1 hour.
-
Reprobing: Incubate the membrane with the primary antibody for total STAT (e.g., anti-STAT3) overnight at 4°C, followed by the secondary antibody incubation and signal detection as described above.
Data Presentation
The band intensities from the Western blot images can be quantified using image analysis software. The pSTAT signal should be normalized to the corresponding total STAT signal.
Table 1: Quantitative Analysis of pSTAT3/Total STAT3 Ratio after Tofacitinib Treatment
| Treatment | Tofacitinib Concentration | Normalized pSTAT3/Total STAT3 Ratio (Arbitrary Units) | % Inhibition of pSTAT3 |
| Untreated Control | 0 nM | 1.00 | 0% |
| Vehicle Control (DMSO) | - | 0.98 | 2% |
| Tofacitinib | 100 nM | 0.65 | 35% |
| Tofacitinib | 500 nM | 0.32 | 68% |
| Tofacitinib | 1 µM | 0.15 | 85% |
Troubleshooting
Table 2: Common Western Blot Issues and Solutions for pSTAT Detection
| Issue | Possible Cause | Recommendation |
| No or Weak Signal | Inefficient phosphorylation. | Ensure optimal cytokine stimulation conditions (concentration and time). |
| Inactive phosphatase inhibitors. | ||
| Suboptimal antibody concentration. | ||
| Insufficient protein loading. | ||
| High Background | Blocking agent is inappropriate. | Use 5% BSA in TBST for blocking and antibody dilutions. Avoid milk.[3] |
| Insufficient washing. | ||
| Antibody concentration is too high. | ||
| Multiple Non-specific Bands | Antibody is not specific. | Use a well-validated, phospho-specific antibody. Run a control lane with lysate from unstimulated cells. |
| Protein degradation. |
Conclusion
This application note provides a comprehensive protocol for the analysis of STAT phosphorylation by Western blot following Tofacitinib treatment. By carefully following these procedures and optimizing conditions for specific cell lines and antibodies, researchers can effectively quantify the inhibitory effects of Tofacitinib on the JAK-STAT signaling pathway. This assay is a valuable tool for studying the mechanism of action of JAK inhibitors and for the development of novel therapeutics targeting this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. Inhibition of pSTAT1 by tofacitinib accounts for the early improvement of experimental chronic synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol Tips and Tricks | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 9. precisionbiosystems.com [precisionbiosystems.com]
Application Note: Pharmacokinetic and Pharmacodynamic Modeling of CP-690550A (Tofacitinib)
Audience: Researchers, scientists, and drug development professionals.
Introduction CP-690550A, also known as Tofacitinib, is a potent, orally available inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] It is a targeted immunomodulator developed for the treatment of autoimmune diseases such as rheumatoid arthritis (RA), psoriasis, and for the prevention of organ transplant rejection.[3][4][5] this compound functions by modulating cytokine signaling through the JAK-STAT pathway, which is crucial for the proliferation and activation of immune cells.[3][6] Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a critical component in the clinical development of this compound, enabling the translation of preclinical data to clinical efficacy and the optimization of dosing regimens.[7][8][9][10] This document provides a summary of its PK/PD properties and detailed protocols for key experimental assessments.
Pharmacodynamics (PD): Mechanism of Action and In Vitro Potency
This compound exerts its effect by inhibiting JAK enzymes, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This blockade of the JAK-STAT signaling cascade interrupts the cellular response to various pro-inflammatory cytokines. The drug shows a degree of selectivity for different JAK isoforms.[11][12]
Caption: Inhibition of the JAK-STAT signaling pathway by this compound.
Table 1: In Vitro Potency of this compound This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various JAK enzymes and in key cellular assays.
| Target/Assay | IC50 Value (nM) | Reference |
| Enzymatic Assays | ||
| JAK3 | 1 | [11][12] |
| JAK2 | 20 | [11][12] |
| JAK1 | 112 | [11][12] |
| JAK1/JAK3 Combination | 56 | [6] |
| JAK1/JAK2 Combination | 406 | [6] |
| JAK2/JAK2 Combination | 1377 | [6] |
| Cellular Assays | ||
| IL-2 Mediated T-Cell Proliferation | 11 | [11] |
| IL-15 Induced CD69 Expression | 48 | [11] |
| Mixed Lymphocyte Reaction | 87 | [11] |
| IL-6 Induced STAT1 Phosphorylation | 23 | [11] |
| IL-6 Induced STAT3 Phosphorylation | 77 | [11] |
Pharmacokinetics (PK)
The pharmacokinetics of this compound in humans are well-characterized and can be described by a one-compartment disposition model with first-order absorption and a lag time.[13] The drug is primarily cleared through hepatic metabolism (~70%), with cytochrome P450 enzymes CYP3A4 and CYP2C19 playing significant roles.[13] Key pharmacokinetic parameters vary slightly across different patient populations.[13]
Table 2: Population Pharmacokinetic Parameters of this compound in Humans This table presents typical population estimates for key PK parameters in adult patients with different autoimmune diseases.
| Parameter | Psoriatic Arthritis (PsA) | Rheumatoid Arthritis (RA) | Psoriasis |
| Apparent Oral Clearance (CL/F) | 20.4 L/h | 18.4 L/h | 26.7 L/h |
| Apparent Volume of Distribution (V/F) | 110 L | N/A | N/A |
| Absorption Rate Constant (Ka) | 13.8 h⁻¹ | N/A | N/A |
| Reference | [13] | [13] | [13] |
N/A: Not available in the cited source.
PK/PD Modeling and Application
PK/PD modeling integrates pharmacokinetic data (drug concentration over time) with pharmacodynamic data (biological or clinical effect) to establish a quantitative exposure-response relationship. For this compound, longitudinal nonlinear mixed-effects models, often incorporating an Emax (maximum effect) model, are used to characterize the dose-response profile for clinical endpoints like the Psoriasis Area and Severity Index (PASI) score.[7][8] This approach is instrumental in selecting optimal doses for Phase III clinical trials by simulating the probability of achieving target efficacy and considering safety profiles.[8]
Caption: General workflow for PK/PD model-informed drug development.
Experimental Protocols
Protocol 4.1: In Vitro JAK Enzyme Inhibition Assay
This protocol describes a method to determine the IC50 of this compound against a specific JAK enzyme.
Objective: To quantify the potency of this compound in inhibiting the kinase activity of a recombinant JAK enzyme.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer (e.g., DMSO), typically ranging from 0.1 nM to 10 µM.
-
Reaction Setup: In a 96-well plate, add the recombinant JAK enzyme, a specific peptide substrate, and ATP to initiate the kinase reaction.
-
Incubation: Add the diluted this compound to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls. Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the level of substrate phosphorylation. This is commonly done using an ELISA-based method with a phosphotyrosine-specific antibody conjugated to a reporter enzyme (e.g., HRP).[11]
-
Data Analysis: Measure the signal (e.g., absorbance or fluorescence). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro JAK enzyme inhibition assay.
Protocol 4.2: Cellular STAT Phosphorylation Assay
Objective: To measure the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
Cell Culture: Culture primary cells (e.g., human T-cell blasts) or a relevant cell line in appropriate media.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a cytokine known to activate the JAK-STAT pathway (e.g., IL-6 or Oncostatin M) for a short period (e.g., 15-30 minutes).[14]
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the concentration of phosphorylated STAT (p-STAT) in the cell lysates. This can be done via:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against p-STAT and total STAT (as a loading control).
-
ELISA: Use a sandwich ELISA kit specific for the p-STAT of interest.
-
-
Data Analysis: Normalize the p-STAT signal to the total STAT signal. Calculate the percentage of inhibition relative to the cytokine-stimulated control and determine the IC50 value.
Protocol 4.3: T-Cell Proliferation Assay
Objective: To assess the functional consequence of JAK inhibition by measuring the effect of this compound on T-cell proliferation.
Methodology:
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) and purify T-cells.
-
Cell Culture: Culture the T-cells in 96-well plates.
-
Treatment: Add serial dilutions of this compound to the wells.
-
Stimulation: Induce proliferation by adding a stimulant such as IL-2 or through co-stimulation with anti-CD3/CD28 antibodies.[11]
-
Incubation: Culture the cells for a period sufficient to allow for proliferation (e.g., 72 hours).
-
Proliferation Measurement: Quantify cell proliferation using a standard method, such as:
-
MTT Assay: Add an MTT reagent (e.g., CellTiter96) and measure absorbance after a few hours of incubation.[11]
-
[³H]-thymidine Incorporation: Pulse the cells with [³H]-thymidine for the final 18-24 hours of culture and measure radioactivity.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition for each concentration of this compound compared to the stimulated control and determine the IC50 value.
Conclusion
This compound is a potent JAK inhibitor with well-defined pharmacokinetic properties. The application of PK/PD modeling has been essential in understanding its exposure-response relationship, thereby guiding its successful clinical development. The protocols outlined here provide standardized methods for researchers to evaluate the pharmacodynamic effects of this compound and other potential JAK inhibitors in both enzymatic and cellular systems.
References
- 1. adooq.com [adooq.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. CP-690550, a JAK3 inhibitor as an immunosuppressant for the treatment of rheumatoid arthritis, transplant rejection, psoriasis and other immune-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ChemGood [chemgood.com]
- 7. researchgate.net [researchgate.net]
- 8. Dose Response and Pharmacokinetics of Tofacitinib (CP-690,550), an Oral Janus Kinase Inhibitor, in the Treatment of Chronic Plaque Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic/pharmacodynamic modeling in drug research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. rndsystems.com [rndsystems.com]
- 13. Population pharmacokinetics of tofacitinib in patients with psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CP690,550 inhibits oncostatin M-induced JAK/STAT signaling pathway in rheumatoid synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: CP-690550 (Tofacitinib)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of CP-690550 (Tofacitinib) in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of CP-690550?
A1: CP-690550 is readily soluble in dimethyl sulfoxide (DMSO). For optimal stability, prepare high-concentration stock solutions in fresh, anhydrous DMSO. Stock solutions can be stored at -20°C for several months or at -80°C for up to a year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q2: What is the stability of CP-690550 in DMSO?
A2: CP-690550 is generally stable in DMSO when stored under appropriate conditions (frozen and protected from light). However, it is important to use anhydrous DMSO, as moisture can reduce the solubility and potentially affect the long-term stability of the compound.
Q3: How stable is CP-690550 in aqueous solutions and cell culture media?
A3: The stability of CP-690550 in aqueous solutions is dependent on pH, temperature, and ionic strength.[1][2] It exhibits maximum stability in acidic conditions (below pH 5.0) and at lower temperatures and ionic strengths.[1][2] While specific quantitative stability data in complex cell culture media such as RPMI-1640 or DMEM with fetal bovine serum (FBS) is not extensively published, several in-vitro studies have successfully used CP-690550 in cell cultures for up to 72 hours, suggesting a reasonable degree of stability for the duration of typical cell-based assays.[3] However, for experiments extending beyond 72 hours, it is advisable to consider replacing the media with a freshly prepared solution of the compound.
Q4: What are the known degradation products of CP-690550?
A4: Forced degradation studies have shown that CP-690550 is susceptible to degradation under acidic, basic, and oxidative conditions.[4][5] Hydrolysis can occur at the amide and cyano groups, and oxidation can affect the pyrrole ring.[5] It is relatively stable under photolytic and thermal stress.
Troubleshooting Guides
Issue 1: Precipitation of CP-690550 in Cell Culture Media
-
Possible Cause: The final concentration of DMSO in the culture media is too high, or the aqueous solubility of CP-690550 is exceeded.
-
Troubleshooting Steps:
-
Ensure the final DMSO concentration in your cell culture medium is low, typically below 0.5%, to prevent solvent-induced precipitation and cytotoxicity.
-
When diluting the DMSO stock solution into the aqueous culture medium, add it dropwise while gently vortexing or mixing to facilitate dissolution.
-
Pre-warming the cell culture medium to 37°C before adding the compound can aid in solubility.
-
Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays
-
Possible Cause: Degradation of CP-690550 in the culture medium during long-term experiments.
-
Troubleshooting Steps:
-
For experiments lasting longer than 48-72 hours, consider replacing the culture medium with freshly prepared CP-690550 to maintain a consistent concentration of the active compound.
-
Minimize the exposure of media containing CP-690550 to light and elevated temperatures outside of the incubator.
-
If assay variability persists, a stability study of CP-690550 in your specific cell culture medium can be performed by analyzing samples at different time points using HPLC.
-
Data Summary
Table 1: Solubility of CP-690550 Citrate
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 50.45 | 100 |
Table 2: Summary of CP-690550 (Tofacitinib) Citrate Stability under Forced Degradation Conditions
| Condition | Observation |
| Acid Hydrolysis (0.1 N HCl) | Unstable; degradation observed. |
| Base Hydrolysis (0.1 N NaOH) | Unstable; significant degradation with multiple degradation products. |
| Oxidative (6% H₂O₂) | Stable; no degradation products observed after 48 hours at room temperature. |
| Thermal (80°C) | Stable; no degradation products found after 24 hours. |
| Photolytic (UV light) | Stable; no degradation products found after 24 hours at room temperature. |
| Neutral Hydrolysis (refluxed in water) | Stable; no degradation products found after 24 hours. |
This table is a summary of findings from forced degradation studies. The stability in complex cell culture media may vary.
Experimental Protocols
Protocol 1: Preparation of CP-690550 Stock Solution
-
Materials:
-
CP-690550 (Tofacitinib) citrate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Based on the molecular weight of your specific batch of CP-690550 citrate, calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Weigh the required amount of CP-690550 powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Stability Assessment of CP-690550 in Cell Culture Media by HPLC
-
Materials:
-
CP-690550 stock solution in DMSO
-
Your specific cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile culture plates or tubes
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.
-
-
Procedure:
-
Prepare a working solution of CP-690550 in the cell culture medium at the desired final concentration. Ensure the final DMSO concentration is below 0.5%.
-
Dispense the solution into sterile culture plates or tubes.
-
Place the samples in a 37°C, 5% CO₂ incubator.
-
At designated time points (e.g., 0, 24, 48, and 72 hours), collect an aliquot of the medium.
-
Store the collected samples at -80°C until analysis.
-
Prior to HPLC analysis, samples may require extraction (e.g., protein precipitation with acetonitrile) to remove media components that could interfere with the analysis.
-
Analyze the samples by a validated HPLC method to determine the concentration of CP-690550 remaining at each time point.
-
Calculate the percentage of degradation over time relative to the initial concentration at time 0.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Effects of Tofacitinib-Mediated Janus Kinase/Signal Transducers and Activators of the Transcription Signal Pathway Inhibition on Collagen Biosynthesis in Hepatic and Skin Fibroblast Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmnc.samipubco.com [jmnc.samipubco.com]
- 5. dergipark.org.tr [dergipark.org.tr]
Troubleshooting inconsistent results with Tofacitinib experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with Tofacitinib. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tofacitinib?
Tofacitinib is a potent inhibitor of Janus kinases (JAKs), which are intracellular enzymes that play a crucial role in the signaling pathways of numerous cytokines and growth factors essential for immune cell function and hematopoiesis.[1][2][3] Tofacitinib primarily inhibits JAK1 and JAK3, and to a lesser extent JAK2.[1] This inhibition disrupts the JAK-STAT signaling pathway. When cytokines bind to their receptors, JAKs are activated and phosphorylate Signal Transducers and Activators of Transcription (STATs). These phosphorylated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation and immune responses. By blocking this pathway, Tofacitinib reduces the production of pro-inflammatory mediators.[1][3]
Q2: How should I prepare and store Tofacitinib for in vitro experiments?
Proper preparation and storage of Tofacitinib are critical for obtaining reproducible results. Tofacitinib citrate is soluble in DMSO and dimethyl formamide. For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve Tofacitinib citrate in DMSO to make a stock solution and then dilute it with the aqueous buffer of choice. For example, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 solution of DMSO:PBS (pH 7.2). Aqueous solutions of Tofacitinib should not be stored for more than one day. For long-term storage, solutions in DMSO or ethanol can be stored at -20°C for up to 3 months.[4] The stability of Tofacitinib is dependent on pH, with maximum stability in acidic conditions (below pH 5.0).[5][6]
Q3: What are the known off-target effects of Tofacitinib?
While Tofacitinib primarily targets JAK1 and JAK3, some off-target effects have been identified. Computational and in vitro studies have shown that Tofacitinib can interact with other kinases and proteins. For example, at higher concentrations, it may inhibit JAK2 and TYK2. Some studies have also identified potential off-target interactions with proteins like Serine/threonine protein kinase N2, which could modulate viral responses.[7][8] Researchers should be aware of these potential off-target effects when interpreting experimental results, especially at high concentrations of the drug.
Troubleshooting Guide
Inconsistent IC50 Values in Cell-Based Assays
Problem: I am observing significant variability in the half-maximal inhibitory concentration (IC50) of Tofacitinib in my cell-based assays.
Possible Causes and Solutions:
-
Cell Density and Health: The density and health of your cells can significantly impact drug efficacy.
-
Recommendation: Ensure you are seeding a consistent number of viable cells for each experiment. Perform a cell viability assay (e.g., Trypan Blue exclusion) before seeding. Create a standard operating procedure (SOP) for cell seeding and adhere to it strictly.
-
-
Tofacitinib Solution Instability: Improperly prepared or stored Tofacitinib can lead to degradation and loss of potency.[5][6]
-
Recommendation: Prepare fresh dilutions of Tofacitinib from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the DMSO stock at -20°C or -80°C in small aliquots.
-
-
Assay-Specific Variability: The type of assay used to measure cell viability or proliferation can influence the IC50 value.[9]
-
Recommendation: Be consistent with your chosen assay (e.g., MTT, CellTiter-Glo®). If you switch assays, perform validation experiments to compare the results. Ensure that the DMSO concentration in your final dilutions does not affect cell viability.
-
-
Lot-to-Lot Variability of Tofacitinib: Different batches of Tofacitinib may have slight variations in purity or activity.
-
Recommendation: If you suspect lot-to-lot variability, test a new batch alongside your previous batch in a parallel experiment. Whenever possible, purchase larger quantities from a single lot for a series of experiments.
-
Unexpected Results in Downstream Signaling Analysis (Western Blotting)
Problem: I am not seeing the expected decrease in STAT phosphorylation after treating cells with Tofacitinib.
Possible Causes and Solutions:
-
Suboptimal Tofacitinib Concentration or Incubation Time: The concentration and treatment duration may not be sufficient to inhibit JAK-STAT signaling effectively in your specific cell type.
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your experimental model. A common starting point for in vitro studies is 1 µM.[10]
-
-
Rapid Rebound of STAT Phosphorylation: Some studies have shown that STAT phosphorylation can rebound after a certain period of Tofacitinib treatment.[10]
-
Recommendation: Harvest cell lysates at earlier time points (e.g., 2 hours) after Tofacitinib treatment to capture the initial inhibition of STAT phosphorylation.[10]
-
-
Cell Line Specific Responses: Different cell lines can have varying sensitivities to Tofacitinib due to differences in the expression levels of JAKs and cytokine receptors.
-
Recommendation: Confirm the expression of the target JAKs (JAK1 and JAK3) in your cell line. Consider that some cell lines may have compensatory signaling pathways that are less sensitive to Tofacitinib.
-
Data Presentation
Tofacitinib Solubility at Different pH Values
| pH | Solubility (mg/mL) |
| 2.2 | 5.2[6] |
| 3.5 | 1.8[6] |
| 7.0 (Intrinsic) | 0.147[6][11] |
Note: The intrinsic solubility is for the free base form.
Inhibitory Concentration (IC50) of Tofacitinib on JAK Isoforms
| JAK Isoform | IC50 (nM) |
| JAK1 | 112[1] |
| JAK2 | 20[1] |
| JAK3 | 1[1] |
Experimental Protocols
Protocol: Western Blot Analysis of Phosphorylated STAT (p-STAT)
-
Cell Seeding and Treatment:
-
Seed cells at a predetermined density in 6-well plates and allow them to adhere overnight.
-
The next day, treat the cells with varying concentrations of Tofacitinib (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the desired time (e.g., 2, 6, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-STAT (e.g., p-STAT3 Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT or a housekeeping protein like GAPDH or β-actin.
-
Visualizations
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Deciphering Novel Mechanistic and Pharmacokinetic Effects of Tofacitinib in Intestinal Inflammation: Expect the Unexpected - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. clyte.tech [clyte.tech]
- 10. researchgate.net [researchgate.net]
- 11. jmnc.samipubco.com [jmnc.samipubco.com]
Tofacitinib Concentration Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Tofacitinib concentration to minimize cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tofacitinib?
A1: Tofacitinib is an inhibitor of Janus kinases (JAKs), a group of intracellular enzymes involved in signaling pathways that affect hematopoiesis and immune cell function.[1][2] It primarily inhibits JAK1 and JAK3, and to a lesser extent JAK2, thereby disrupting the JAK-STAT signaling pathway.[3][4] This pathway is crucial for the signaling of numerous cytokines and growth factors that are pivotal in inflammatory responses.[3][5][6] By blocking this pathway, Tofacitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn reduces the transcription of genes involved in inflammation and immune responses.[3][7]
Q2: At what concentration does Tofacitinib typically become cytotoxic?
A2: The cytotoxic effects of Tofacitinib are concentration-dependent and cell-type specific. Studies have shown that cytotoxicity can start at concentrations as low as 100 nM in human fibroblast cell lines, with the highest effect observed at 800 nM.[8] The cytotoxic effect is also time-dependent, with significantly higher cytotoxicity observed after 72 hours of exposure compared to 24 or 48 hours.[8] It is crucial to determine the optimal, non-toxic concentration for each specific cell line and experimental condition.
Q3: How can I determine the optimal, non-cytotoxic concentration of Tofacitinib for my specific cell type?
A3: A dose-response experiment using a cell viability assay is the most effective method. This involves treating your cells with a range of Tofacitinib concentrations for a specific duration and then assessing cell viability. Common assays include MTT, MTS, or assays that measure ATP content (e.g., CellTiter-Glo®). The goal is to identify the highest concentration that does not significantly reduce cell viability compared to a vehicle control.
Q4: What are the typical IC50 values for Tofacitinib?
A4: The half-maximal inhibitory concentration (IC50) of Tofacitinib varies depending on the specific JAK isoform and the cell type being studied. In cell-free assays, the IC50 for JAK3 is approximately 1 nM, while it is 20- to 100-fold less potent against JAK2 and JAK1.[9] However, in cellular assays, the IC50 values for the inhibition of cytokine-induced STAT phosphorylation can differ. For example, in human peripheral blood mononuclear cells (PBMCs), the IC50 for inhibiting IL-2-induced STAT5 phosphorylation is around 31 nM.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death observed even at low Tofacitinib concentrations. | The specific cell line is highly sensitive to Tofacitinib. | Perform a dose-response experiment with a wider and lower range of concentrations (e.g., starting from 1 nM). Reduce the treatment duration. |
| The solvent used to dissolve Tofacitinib (e.g., DMSO) is at a cytotoxic concentration. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Include a vehicle-only control in your experiment. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure consistent cell numbers are seeded for each experiment. Passage cells a similar number of times before each experiment. |
| Inaccurate Tofacitinib concentration due to improper dilution or storage. | Prepare fresh dilutions of Tofacitinib for each experiment from a properly stored stock solution. Verify the concentration of the stock solution. | |
| No observable effect of Tofacitinib on the target pathway (e.g., no reduction in STAT phosphorylation). | Tofacitinib concentration is too low. | Increase the concentration of Tofacitinib based on published data for your cell type or perform a dose-response experiment to determine the effective concentration. |
| The specific cytokine stimulation is not effectively activating the JAK-STAT pathway in your cells. | Confirm that your cytokine stimulation protocol is working by measuring STAT phosphorylation in a positive control (stimulated, untreated cells). Optimize the cytokine concentration and stimulation time. | |
| The cells are resistant to Tofacitinib. | Consider using a different JAK inhibitor or investigate potential mechanisms of resistance in your cell line. |
Quantitative Data Summary
Table 1: Tofacitinib IC50 Values for JAK Isoforms and Cellular Assays
| Target | Assay Type | IC50 (nM) | Reference |
| JAK1 | Cell-free | 112 | [4] |
| JAK2 | Cell-free | 20 | [4] |
| JAK3 | Cell-free | 1 | [4][9] |
| IL-2-induced pSTAT5 | Human PBMCs | 31 | [4] |
| IL-6-induced pSTAT3 | Human PBMCs | 73 | [4] |
| GM-CSF-induced pSTAT5 | Human PBMCs | 659 | [4] |
Table 2: Cytotoxic Concentrations of Tofacitinib in Fibroblast Cell Lines
| Concentration (nM) | Effect | Exposure Time | Reference |
| 100 | Cytotoxic effect starts | 24, 48, 72 hours | [8] |
| 800 | Highest cytotoxic effect | 24, 48, 72 hours | [8] |
Detailed Experimental Protocols
Protocol 1: Determining Optimal Tofacitinib Concentration using an MTT Assay
Objective: To determine the highest non-toxic concentration of Tofacitinib for a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Tofacitinib (powder)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Tofacitinib Preparation: Prepare a stock solution of Tofacitinib in DMSO. From this stock, prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200, 400, 800, 1000 nM). The final DMSO concentration should be consistent across all wells and ideally below 0.1%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared Tofacitinib dilutions to the respective wells. Include a vehicle-only control (medium with the same concentration of DMSO as the treated wells).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the Tofacitinib concentration to determine the highest concentration that does not significantly reduce cell viability.
Protocol 2: Assessing Tofacitinib Efficacy by Western Blotting for Phospho-STAT
Objective: To determine the effective concentration of Tofacitinib for inhibiting cytokine-induced STAT phosphorylation.
Materials:
-
Cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Tofacitinib
-
Cytokine of interest (e.g., IL-6, IFN-γ)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-STAT, anti-total-STAT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. For many cell types, serum starvation for 4-6 hours or overnight is necessary to reduce basal STAT phosphorylation.
-
Tofacitinib Pre-treatment: Pre-treat the cells with various concentrations of Tofacitinib (and a vehicle control) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes). Include a non-stimulated control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Analysis: Quantify the band intensities and normalize the phospho-STAT signal to the total STAT and loading control signals. Determine the Tofacitinib concentration that effectively inhibits cytokine-induced STAT phosphorylation.
Visualizations
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
Caption: Workflow for determining optimal Tofacitinib concentration.
Caption: Troubleshooting high Tofacitinib-induced cytotoxicity.
References
- 1. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 4. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 6. The role of the JAK/STAT signal pathway in rheumatoid arthritis | Semantic Scholar [semanticscholar.org]
- 7. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of Tofacitinib-Mediated Janus Kinase/Signal Transducers and Activators of the Transcription Signal Pathway Inhibition on Collagen Biosynthesis in Hepatic and Skin Fibroblast Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Preventing CP-690550A (Tofacitinib Citrate) Precipitation in Aqueous Solutions
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to prevent the precipitation of CP-690550A (Tofacitinib Citrate) in aqueous solutions. By understanding the physicochemical properties of this compound, you can ensure the stability and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its aqueous solubility a concern?
This compound, the citrate salt of Tofacitinib, is a potent inhibitor of Janus kinases (JAKs), particularly JAK1, JAK2, and JAK3. It is used in research to study signaling pathways involved in immunity and inflammation[1]. The compound's utility in experiments is highly dependent on its ability to remain dissolved in aqueous media. Tofacitinib citrate's solubility is highly pH-dependent, and it can readily precipitate out of solution under suboptimal conditions, leading to inaccurate concentrations and unreliable experimental outcomes[2][3].
Q2: What are the primary factors that cause this compound to precipitate?
Precipitation is primarily influenced by four key factors:
-
pH: This is the most critical factor. Tofacitinib citrate is significantly more soluble in acidic conditions. As the pH increases above its pKa of approximately 5.2, its solubility dramatically decreases[3][4].
-
Concentration: Exceeding the solubility limit at a given pH will cause precipitation.
-
Temperature: Stability is generally better at lower temperatures[3][4][5].
-
Ionic Strength: High ionic strength can decrease stability and solubility[3][4][6].
Q3: What is the optimal pH range for dissolving and maintaining this compound in an aqueous solution?
For maximum solubility and stability, an acidic pH range of 2.0 to 5.0 is recommended[3][4][5]. Within this range, the compound is more stable and can be dissolved at higher concentrations.
Q4: Can I dissolve this compound directly in water or Phosphate-Buffered Saline (PBS)?
Directly dissolving Tofacitinib citrate in neutral buffers like PBS (pH ~7.2-7.4) or water is not recommended as it is sparingly soluble under these conditions[7]. The preferred method is to first prepare a concentrated stock solution in an organic solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute this stock into the desired aqueous buffer[7].
Troubleshooting Guide
Problem: My this compound precipitated immediately after I diluted my DMSO stock into my aqueous buffer.
Caption: Troubleshooting precipitation upon dilution.
Problem: My this compound solution was initially clear but became cloudy over time.
-
Potential Cause: The compound may be degrading, which is accelerated by basic conditions (base catalysis) and higher temperatures[3][4]. Alternatively, temperature fluctuations during storage may have caused the compound to fall out of solution.
-
Solution: Aqueous solutions of Tofacitinib citrate are not recommended for long-term storage; it is best to prepare them fresh daily[7]. If storage is necessary, keep the solution at +4°C and ensure the pH is maintained in the optimal 2.0-5.0 range[3][4]. Always allow the solution to equilibrate to room temperature and check for precipitation before use.
Data Presentation: Solubility
Quantitative data on the solubility of this compound (Tofacitinib Citrate) is crucial for experimental design.
Table 1: pH-Dependent Aqueous Solubility of Tofacitinib Citrate at 25°C
| pH Range | Solubility (mg/mL) | Reference(s) |
| 1.0 - 3.9 | 3.48 to >28 | [2][8] |
| 2.2 | ~5.2 | [4][6] |
| 3.5 | ~1.8 | [4][6] |
| 4.53 - 8.0 | 0.20 - 0.59 | [2][8] |
| Intrinsic (unspecified pH) | ~0.147 | [4][6] |
Table 2: Solubility in Common Laboratory Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | Soluble to 100 mM (~50 mg/mL) | [9] |
| Dimethylformamide (DMF) | ~5 mg/mL | [7] |
| Ethanol | Insoluble | [9][10] |
| Water | Sparingly soluble (pH-dependent) | [7][9] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (100 mM in DMSO)
-
Weighing: Accurately weigh the required amount of Tofacitinib Citrate powder (MW: 504.49 g/mol ). For 1 mL of a 100 mM stock, you will need 50.45 mg.
-
Dissolution: Add the powder to a sterile microcentrifuge tube or vial. Add the calculated volume of high-purity DMSO.
-
Mixing: Vortex thoroughly. If needed, warm the tube in a 37-50°C water bath for a few minutes to aid dissolution[9][11]. Ensure no solid particles remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. A one-month storage period at -20°C is generally recommended[11].
Caption: Workflow for preparing a DMSO stock solution.
Protocol 2: Preparation of an Aqueous Working Solution
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., 50 mM Citrate Buffer). Adjust the pH to be within the optimal range for Tofacitinib solubility and stability (e.g., pH 4.0).
-
Dilution: While gently vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop. This gradual addition helps prevent localized high concentrations that can lead to precipitation.
-
Final Concentration: Ensure the final concentration of DMSO is low (typically <0.5%) to avoid impacting your experimental system.
-
Usage: Use the freshly prepared aqueous solution on the same day for best results[7]. Before use, visually inspect the solution for any signs of precipitation.
Visualization of Mechanism
To provide context for researchers, the diagram below illustrates the simplified JAK-STAT signaling pathway, which is the target of this compound (Tofacitinib).
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. US20210338677A1 - Pharmaceutical compositions of tofacitinib for oral administration - Google Patents [patents.google.com]
- 3. Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. jetir.org [jetir.org]
- 6. jmnc.samipubco.com [jmnc.samipubco.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. formulationdiary.com [formulationdiary.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. adooq.com [adooq.com]
- 11. glpbio.com [glpbio.com]
Technical Support Center: Overcoming Resistance to CP-690550A (Tofacitinib) in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the JAK inhibitor CP-690550A (Tofacitinib) in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (Tofacitinib)?
This compound, also known as Tofacitinib, is a potent inhibitor of the Janus kinase (JAK) family of enzymes.[1][2][3][4] It primarily targets JAK1 and JAK3, with a lesser effect on JAK2.[5][6] By inhibiting these kinases, Tofacitinib blocks the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors involved in immune responses and cell proliferation.[5][7][8] This disruption prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby modulating the transcription of genes involved in inflammation and immunity.[5][9][10]
Q2: My cell line has developed resistance to this compound. What are the potential mechanisms?
Resistance to tyrosine kinase inhibitors like this compound can arise through several mechanisms:
-
Target Gene Mutations: Acquired point mutations in the ATP-binding pocket of the JAK enzyme can reduce the binding affinity of this compound, rendering it less effective.[11][12][13]
-
Activation of Bypass Signaling Pathways: Cells can compensate for the inhibition of the JAK-STAT pathway by upregulating alternative or "bypass" signaling pathways to maintain proliferation and survival. Common bypass pathways include the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways.[11][14][15][16]
-
Overexpression of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[17]
-
Reactivation of the JAK-STAT Pathway: Even with the inhibitor present, cells can sometimes reactivate the JAK-STAT pathway through mechanisms like the formation of JAK heterodimers.[18][19]
Q3: How can I confirm that my cell line is resistant to this compound?
You can confirm resistance by performing a dose-response experiment and comparing the IC50 (half-maximal inhibitory concentration) value of your potentially resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in my cell line.
This is the primary indicator of resistance. The following steps will help you characterize and potentially overcome this resistance.
Step 1: Determine the Fold-Resistance
-
Protocol: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) on both the parental (sensitive) and the suspected resistant cell lines with a range of this compound concentrations.
-
Data Presentation:
| Cell Line | IC50 (nM) of this compound | Fold-Resistance |
| Parental Line | 100 | 1x |
| Resistant Line | 1500 | 15x |
-
Interpretation: A fold-resistance significantly greater than 1 confirms resistance.
Step 2: Investigate the Mechanism of Resistance
Based on the likely mechanisms, you can perform the following experiments:
A. Check for Overexpression of Efflux Pumps
-
Hypothesis: The resistant cells are actively pumping out this compound.
-
Experiment: Co-treat the resistant cells with this compound and a P-glycoprotein inhibitor (e.g., Verapamil, Tariquidar).[20]
-
Expected Outcome: If P-gp overexpression is the cause of resistance, the IC50 of this compound in the resistant cells will decrease in the presence of the P-gp inhibitor.
-
Data Presentation:
| Cell Line | Treatment | IC50 (nM) of this compound |
| Resistant Line | This compound alone | 1500 |
| Resistant Line | This compound + Verapamil (5 µM) | 250 |
B. Assess Activation of Bypass Pathways
-
Hypothesis: Resistant cells are utilizing alternative signaling pathways for survival.
-
Experiment: Use Western blotting to probe for the phosphorylation status of key proteins in bypass pathways, such as Akt (p-Akt) and ERK (p-ERK), in both parental and resistant cells treated with this compound.
-
Expected Outcome: Resistant cells may show sustained or increased phosphorylation of Akt or ERK even in the presence of this compound, while the parental cells will not.
-
Troubleshooting: If a bypass pathway is identified, consider combination therapy. For example, if the PI3K/Akt pathway is activated, co-administering a PI3K inhibitor with this compound may restore sensitivity.
C. Sequence the JAK Gene
-
Hypothesis: A mutation in the JAK kinase domain is preventing drug binding.
-
Experiment: Extract RNA from both parental and resistant cells, reverse transcribe to cDNA, and sequence the kinase domain of the relevant JAK gene(s).
-
Expected Outcome: Identification of a mutation in the resistant cell line that is absent in the parental line.
Issue 2: My this compound treatment is no longer effective in reducing STAT phosphorylation.
This indicates a direct or indirect restoration of JAK-STAT signaling.
Step 1: Confirm Lack of STAT Phosphorylation Inhibition
-
Protocol: Treat parental and resistant cells with this compound for a short period (e.g., 1-2 hours) and perform Western blotting for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Expected Outcome: In resistant cells, there will be minimal reduction in p-STAT3 levels upon treatment compared to a significant reduction in parental cells.
Step 2: Consider Combination Therapy
-
Rationale: If a bypass pathway is activating downstream components that feedback to the JAK-STAT pathway, or if there is reactivation of JAK signaling, a combination approach may be necessary.
-
Example: If you have identified PI3K/Akt pathway activation, a combination of this compound and a PI3K inhibitor could be effective.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.
Protocol 2: Western Blotting for Phosphorylated Proteins
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3, STAT3, p-Akt, Akt, p-ERK, and ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound (Tofacitinib) signaling pathway.
Caption: Experimental workflow for investigating resistance.
Caption: Troubleshooting logic for resistance.
References
- 1. rndsystems.com [rndsystems.com]
- 2. adooq.com [adooq.com]
- 3. Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 6. ChemGood [chemgood.com]
- 7. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The JAK inhibitor tofacitinib suppresses synovial JAK1-STAT signalling in rheumatoid arthritis | Annals of the Rheumatic Diseases [ard.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 13. communities.springernature.com [communities.springernature.com]
- 14. Overcoming resistance to tyrosine kinase inhibitors: lessons learned from cancer cells treated with EGFR antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Overcoming Resistance to Kinase Inhibitors: The Paradigm of Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 19. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
Navigating the Nuances of Tofacitinib: A Guide to Long-Term Storage and Stability
For researchers, scientists, and drug development professionals, ensuring the integrity of investigational compounds is paramount. This technical support center provides a comprehensive guide to the best practices for the long-term storage of Tofacitinib, a Janus kinase (JAK) inhibitor. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you might encounter during your experiments, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid Tofacitinib?
A1: For long-term stability, solid Tofacitinib should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[1][2][3] It is also crucial to protect it from light by storing it in its original container or a light-resistant vial.[1][2][4][5]
Q2: How should I prepare and store Tofacitinib solutions for in vitro/in vivo studies?
A2: Tofacitinib solutions are most stable under acidic conditions (pH 2.0-5.0) and at low temperatures.[6] For short-term storage of a few months, solutions in DMSO or ethanol can be stored at -20°C. For aqueous solutions, it is recommended to use a buffer in the pH range of 2.0 to 5.0 and store at 4°C to minimize degradation.[6] Avoid alkaline conditions as Tofacitinib undergoes base-catalyzed degradation.[6]
Q3: My Tofacitinib solution has been stored for a while. How can I check for degradation?
A3: The most reliable method to assess the stability of your Tofacitinib solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This will allow you to quantify the amount of active Tofacitinib and detect the presence of any degradation products.[7][8][9] Visual inspection for color change or precipitation can be an initial indicator, but it is not a substitute for quantitative analysis.
Q4: I'm observing unexpected results in my experiments with Tofacitinib. Could storage be a factor?
A4: Yes, improper storage can lead to the degradation of Tofacitinib, which could significantly impact your experimental outcomes. If you suspect degradation, it is crucial to verify the concentration and purity of your Tofacitinib stock solution using a validated analytical method like HPLC.
Q5: What are the main degradation pathways for Tofacitinib?
A5: Tofacitinib is susceptible to degradation under several conditions. The primary degradation pathways include:
-
Hydrolysis: It is prone to hydrolysis under both acidic and basic conditions, particularly at the amide and cyano groups.[7][10]
-
Oxidation: The pyrrole ring of Tofacitinib is sensitive to oxidation.[10]
-
Photodegradation: Exposure to UV light can lead to degradation.[10]
-
Thermal degradation: Elevated temperatures can accelerate the degradation process.[10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate observed in Tofacitinib solution upon storage. | The solubility of Tofacitinib is pH-dependent. A change in pH or storage at a low temperature where solubility is reduced could cause precipitation. | Gently warm the solution and sonicate to redissolve the precipitate. Ensure the pH of your solution is within the optimal range for solubility (solubility increases at lower pH).[6][12] |
| Loss of drug activity in cell-based assays. | Tofacitinib may have degraded due to improper storage conditions (e.g., high pH, elevated temperature, exposure to light). | Prepare a fresh solution from a solid stock stored under recommended conditions. Verify the concentration and purity of the new solution using HPLC. |
| Inconsistent results between experimental batches. | This could be due to variability in the preparation and storage of Tofacitinib solutions. | Standardize your protocol for solution preparation and storage. Always use freshly prepared solutions or solutions that have been stored correctly for a validated period. |
| Appearance of extra peaks in HPLC analysis of the Tofacitinib sample. | These peaks likely represent degradation products. | Conduct a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your HPLC method.[1][7][10] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Tofacitinib
| Form | Storage Temperature | Protection from Light | Additional Notes |
| Solid | 20°C to 25°C (68°F to 77°F)[1][2][3] | Required[1][2][4][5] | Store in the original container. |
| Solution (Aqueous) | 4°C[6] | Recommended | Optimal pH range is 2.0-5.0.[6] |
| Solution (DMSO/Ethanol) | -20°C | Recommended | Stable for up to 3 months. |
Table 2: Factors Influencing Tofacitinib Stability in Aqueous Solutions
| Factor | Effect on Stability | Recommendation |
| pH | Maximum stability is achieved under acidic conditions (below pH 5.0).[6] Degradation increases as pH rises (base-catalyzed degradation).[6] | Maintain the pH of aqueous solutions between 2.0 and 5.0.[6] |
| Temperature | Degradation increases with increasing temperature.[6] Minimal degradation is observed at 4°C.[6] | Store aqueous solutions at 4°C.[6] |
| Ionic Strength | Stability decreases as ionic strength increases.[6] | Use buffers with low ionic strength.[6] |
| Light | Exposure to UV light can cause degradation.[10] | Protect solutions from light by using amber vials or storing them in the dark.[1][2][4][5] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Tofacitinib
This protocol provides a general framework for a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to quantify Tofacitinib and its degradation products.
1. Materials and Reagents:
-
Tofacitinib reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 3.0)
-
C18 column (e.g., Inertsil ODS-3V, 150 mm × 4.6 mm, 5 µm)[7]
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of Phosphate buffer (pH 3.0) and Acetonitrile.
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 40°C
-
Detection Wavelength: 287 nm[7]
-
Injection Volume: 10 µL
3. Standard Solution Preparation:
-
Prepare a stock solution of Tofacitinib reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution to a concentration range of 20-150 µg/mL.
4. Sample Preparation:
-
Dilute the Tofacitinib solution to be tested with the diluent to fall within the concentration range of the standard curve.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the Tofacitinib peak based on the retention time and peak area of the reference standard.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
Protocol 2: Forced Degradation Study of Tofacitinib
This protocol outlines the conditions for a forced degradation study to assess the stability of Tofacitinib under various stress conditions.
1. Acid Hydrolysis:
-
Incubate a Tofacitinib solution (e.g., 1 mg/mL in 0.1 M HCl) at 60°C for 24 hours. Neutralize the solution before HPLC analysis.
2. Base Hydrolysis:
-
Incubate a Tofacitinib solution (e.g., 1 mg/mL in 0.1 M NaOH) at 60°C for 2 hours. Neutralize the solution before HPLC analysis.
3. Oxidative Degradation:
-
Treat a Tofacitinib solution (e.g., 1 mg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.
4. Thermal Degradation:
-
Expose solid Tofacitinib to dry heat at 105°C for 24 hours.[7] Dissolve the sample in a suitable diluent for analysis.
5. Photodegradation:
-
Expose a Tofacitinib solution (e.g., 1 mg/mL) to UV light (254 nm) in a photostability chamber for 24 hours.[7]
Analysis:
-
Analyze all stressed samples using a validated stability-indicating HPLC method (as described in Protocol 1).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Visualizations
Caption: Tofacitinib inhibits JAK, preventing STAT phosphorylation and gene expression.
Caption: Workflow for conducting a comprehensive Tofacitinib stability study.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. pfizermedical.com [pfizermedical.com]
- 3. online.lexi.com [online.lexi.com]
- 4. researchgate.net [researchgate.net]
- 5. pfizermedical.com [pfizermedical.com]
- 6. researchgate.net [researchgate.net]
- 7. ijsart.com [ijsart.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances | Semantic Scholar [semanticscholar.org]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. jmnc.samipubco.com [jmnc.samipubco.com]
- 12. jetir.org [jetir.org]
Technical Support Center: Mitigating the Impact of CP-690550 (Tofacitinib) on Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the JAK inhibitor, CP-690550 (Tofacitinib). The following information is intended to help mitigate unintended effects on cell viability during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CP-690550 (Tofacitinib)?
A1: CP-690550, also known as Tofacitinib, is a potent inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] It primarily targets JAK1 and JAK3, and to a lesser extent JAK2, thereby interfering with the JAK-STAT signaling pathway.[3][4] This pathway is crucial for the signaling of numerous cytokines that regulate immune cell function and hematopoiesis.[1] By blocking this pathway, Tofacitinib suppresses the immune response.[1]
Q2: At what concentrations does CP-690550 typically affect cell viability?
A2: The cytotoxic effects of CP-690550 are dose- and time-dependent.[5] While lower concentrations (e.g., 5-500 nM) are often used for inhibiting JAK-STAT signaling with minimal impact on viability over shorter time courses (24-72 hours), higher concentrations and prolonged exposure can lead to decreased cell viability.[5][6] For example, in fibroblast cell lines, cytotoxic effects were observed starting at 100 nM, with the highest effect at 800 nM, particularly after 72 hours of exposure.[5]
Q3: Are certain cell types more sensitive to CP-690550-induced cytotoxicity?
A3: Yes, the sensitivity to CP-690550 can vary between cell types. For instance, cells that are highly dependent on JAK-STAT signaling for their proliferation and survival, such as certain hematopoietic cell lines and activated immune cells, may be more susceptible. It is crucial to determine the optimal concentration for your specific cell line through a dose-response experiment.
Q4: How should I prepare and store CP-690550 for in vitro experiments?
A4: CP-690550 is soluble in DMSO and ethanol at high concentrations (e.g., 100 mg/ml).[6] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. To maintain potency, the stock solution should be aliquoted and stored at -20°C for up to 3 months.[6] Avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed at the desired inhibitory concentration. | The concentration of CP-690550 is too high for the specific cell line or the incubation time is too long. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment that effectively inhibits the target pathway without significantly impacting cell viability. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and assess viability at different time points (e.g., 24, 48, 72 hours). |
| The cell line is particularly sensitive to JAK inhibition. | Consider using a lower, sub-maximal inhibitory concentration. Alternatively, explore the use of a more selective JAK inhibitor if a specific JAK isoform is the primary target. | |
| Issues with the solvent (DMSO) concentration. | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including the vehicle control. | |
| Inconsistent results in cell viability assays. | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating and ensure even distribution of cells. |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. | |
| Fluctuation in incubation conditions. | Maintain consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment. | |
| Difficulty in distinguishing between apoptosis and necrosis. | The chosen cell viability assay does not differentiate between different modes of cell death. | Utilize a combination of assays. For example, use Annexin V/Propidium Iodide (PI) staining to differentiate between early apoptotic, late apoptotic, and necrotic cells. This can be complemented with a Caspase-3 activity assay to specifically measure apoptosis. |
Quantitative Data Summary
Table 1: IC50 Values of CP-690550 (Tofacitinib) for JAK Kinases and Cellular Assays
| Target | Assay Type | IC50 (nM) | Reference |
| JAK1 | Enzyme Assay | 112 | [4] |
| JAK2 | Enzyme Assay | 20 | [4] |
| JAK3 | Enzyme Assay | 1 | [4] |
| IL-2-induced STAT5 phosphorylation | Human PBMC | 31 | [7] |
| IL-6-induced STAT3 phosphorylation | Human PBMC | 73 | [7] |
| GM-CSF-induced STAT5 phosphorylation | Human PBMC | 659 | [7] |
| IL-2-mediated human T cell blast proliferation | Cell-based | 11 | [8] |
| Mixed lymphocyte reaction | Cell-based | 87 | [8] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the effect of CP-690550 on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
CP-690550 (Tofacitinib)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of CP-690550 in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of CP-690550 or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.
-
Mix each sample by gentle pipetting and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells following treatment with CP-690550.
Materials:
-
Cells treated with CP-690550 and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells after treatment with CP-690550, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Caption: CP-690550 inhibits the JAK-STAT signaling pathway.
References
- 1. Tofacitinib protects intestinal epithelial cells against oxygen-glucose deprivation/reoxygenation injury by inhibiting the JAK/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The Effects of Tofacitinib-Mediated Janus Kinase/Signal Transducers and Activators of the Transcription Signal Pathway Inhibition on Collagen Biosynthesis in Hepatic and Skin Fibroblast Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tofacitinib | Cell Signaling Technology [cellsignal.com]
- 7. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
Validation & Comparative
A Comparative Guide to CP-690550 (Tofacitinib) and Other Selective JAK Inhibitors for Researchers
In the landscape of targeted therapies for autoimmune and inflammatory diseases, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small molecules. This guide provides a detailed comparison of CP-690550, commercially known as Tofacitinib, with other selective JAK inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Introduction to JAK Inhibition
The Janus kinase (JAK) family, comprising four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), plays a crucial role in mediating signal transduction for a wide array of cytokines, growth factors, and hormones.[1][2][3] This signaling cascade, known as the JAK-STAT pathway, is integral to immune cell development, activation, and function.[1][4] Dysregulation of this pathway is a key factor in the pathogenesis of numerous autoimmune and inflammatory disorders.[5] JAK inhibitors modulate these immune responses by blocking the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[1][4]
CP-690550 (Tofacitinib) was one of the first JAK inhibitors to be developed and is considered a first-generation inhibitor.[6] It was initially designed as a selective JAK3 inhibitor but was later found to potently inhibit JAK1 and to a lesser extent, JAK2.[1][7][8] This multi-JAK inhibition profile allows it to block the signaling of several key cytokines involved in inflammatory processes.[1] The development of second-generation JAK inhibitors has focused on increased selectivity for specific JAK isoforms, aiming to enhance safety and efficacy profiles.[6]
Comparative Selectivity and Potency
The selectivity of a JAK inhibitor for the different JAK isoforms is a critical determinant of its biological effects and potential adverse event profile. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. A lower IC50 value indicates greater potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Predominant Selectivity |
| CP-690550 (Tofacitinib) | 112 | 20 | 1 | ~1000 | JAK1/JAK3 |
| Baricitinib | 0.99[9] | 0.8[9] | 25[9] | - | JAK1/JAK2 |
| Upadacitinib | - | - | - | - | JAK1 |
| Filgotinib | - | - | - | - | JAK1 |
| Decernotinib (VX-509) | - | - | - | - | JAK3 |
Note: IC50 values can vary between different experimental assays and conditions. The data presented is a compilation from available literature.
Tofacitinib demonstrates potent inhibition of JAK3 and JAK1, with less activity against JAK2.[1][7] This profile leads to the effective blockade of signaling for cytokines that utilize these JAKs, such as IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21.[1] In contrast, Baricitinib is a selective inhibitor of JAK1 and JAK2.[10] Second-generation inhibitors like Upadacitinib and Filgotinib exhibit greater selectivity for JAK1.[6][10] Decernotinib is noted for its selectivity towards JAK3.[11] The choice of inhibitor for research or therapeutic development often depends on the specific cytokine pathways implicated in the disease of interest.
The JAK-STAT Signaling Pathway and Points of Inhibition
The binding of a cytokine to its receptor on the cell surface initiates the activation of associated JAKs. These activated JAKs then phosphorylate each other and the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.
Caption: The JAK-STAT signaling cascade and the inhibitory action of JAK inhibitors.
Experimental Protocols
Accurate assessment of JAK inhibitor potency and selectivity is crucial. Below are generalized methodologies for key in vitro experiments.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform.
Objective: To determine the IC50 value of an inhibitor for each JAK enzyme.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP and a suitable peptide substrate (e.g., a synthetic peptide containing a tyrosine residue).
-
Test inhibitor (e.g., CP-690550) at various concentrations.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, add the JAK enzyme, the peptide substrate, and the inhibitor at different concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Measure the signal using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cellular Phospho-STAT Assay
This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context, providing a more physiologically relevant measure of inhibitor activity.
Objective: To determine the functional potency of an inhibitor in blocking a specific cytokine signaling pathway.
Materials:
-
A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs).
-
Cytokine corresponding to the JAK pathway of interest (e.g., IL-2 for JAK1/JAK3, GM-CSF for JAK2).
-
Test inhibitor at various concentrations.
-
Fixation and permeabilization buffers.
-
Fluorescently labeled antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT5).
-
Flow cytometer.
Procedure:
-
Culture the cells and pre-incubate with serial dilutions of the inhibitor.
-
Stimulate the cells with the appropriate cytokine to induce STAT phosphorylation.
-
Fix and permeabilize the cells to allow antibody entry.
-
Stain the cells with a fluorescently labeled anti-phospho-STAT antibody.
-
Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation in the presence of the inhibitor.
-
Calculate the percent inhibition and determine the IC50 value.
Clinical Efficacy in Rheumatoid Arthritis
Clinical trials provide the ultimate comparison of drug performance. In patients with moderate-to-severe rheumatoid arthritis (RA), various JAK inhibitors have demonstrated significant efficacy compared to conventional synthetic disease-modifying antirheumatic drugs (csDMARDs).[12]
A network meta-analysis of phase III randomized controlled trials found that upadacitinib 15 mg once daily had numerically higher efficacy in terms of ACR (American College of Rheumatology) response and clinical remission among approved JAK combination therapies for csDMARD-inadequate responder patients with RA.[12] Another study showed that in combination with methotrexate, tofacitinib was non-inferior to adalimumab (a TNF inhibitor).[11] Real-world evidence also suggests that tofacitinib, baricitinib, upadacitinib, and filgotinib have comparable efficacy and retention rates in the treatment of RA.[10][13]
Conclusion
CP-690550 (Tofacitinib) remains a significant tool in both research and clinical practice due to its potent, multi-JAK inhibitory profile. The development of more selective, second-generation JAK inhibitors offers the potential for refined therapeutic strategies with potentially improved safety profiles. The choice of a specific JAK inhibitor for research or clinical application should be guided by its selectivity profile, the specific JAK-STAT pathways implicated in the disease of interest, and the available clinical evidence. The experimental protocols outlined in this guide provide a foundation for the continued investigation and comparison of these important therapeutic agents.
References
- 1. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ard.bmj.com [ard.bmj.com]
- 8. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Head-to-Head In Vitro Comparison of Tofacitinib and Baricitinib: A Guide for Researchers
This guide provides a detailed in vitro comparison of two prominent Janus kinase (JAK) inhibitors, Tofacitinib and Baricitinib. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their relative potencies and cellular effects based on published experimental data.
Introduction
Tofacitinib and Baricitinib are small molecule inhibitors of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), which are crucial components of the signaling pathways for numerous cytokines and growth factors involved in inflammation and immunity. While both drugs are approved for the treatment of autoimmune diseases such as rheumatoid arthritis, they exhibit different selectivity profiles for the individual JAK isozymes. Tofacitinib predominantly inhibits JAK1 and JAK3, with a lesser effect on JAK2.[1] In contrast, Baricitinib is a selective inhibitor of JAK1 and JAK2. These differences in selectivity can lead to distinct pharmacological profiles and may have implications for both efficacy and safety.
This guide summarizes key in vitro data from head-to-head studies, presents detailed experimental protocols for assessing JAK inhibitor activity, and provides visual representations of the targeted signaling pathway and experimental workflows.
Quantitative Comparison of Inhibitory Activity
The in vitro potency of Tofacitinib and Baricitinib has been assessed by measuring their ability to inhibit the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in response to cytokine stimulation in various human leukocyte subpopulations. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Cytokine | JAK Pathway | Cell Type | Tofacitinib IC50 (nM) | Baricitinib IC50 (nM) |
| IL-2 | JAK1/JAK3 | CD4+ T cells | 12 | 118 |
| IL-4 | JAK1/JAK3 | CD4+ T cells | 10 | 185 |
| IL-15 | JAK1/JAK3 | CD8+ T cells | 14 | 117 |
| IL-21 | JAK1/JAK3 | CD4+ T cells | 16 | 179 |
| IL-6 | JAK1/JAK2 | CD4+ T cells | 49 | 43 |
| IFN-γ | JAK1/JAK2 | Monocytes | 104 | 43 |
| IFN-α | JAK1/TYK2 | CD4+ T cells | 80 | 32 |
| GM-CSF | JAK2/JAK2 | Monocytes | 300 | 48 |
| IL-3 | JAK2/JAK2 | Monocytes | 344 | 58 |
| G-CSF | JAK2/TYK2 | Monocytes | 498 | 61 |
Table 1: Comparative IC50 values of Tofacitinib and Baricitinib for cytokine-induced pSTAT inhibition in human peripheral blood mononuclear cells (PBMCs). Data extracted from McInnes et al., 2019.[2]
Data Interpretation:
-
For JAK1/3-dependent cytokines (IL-2, IL-4, IL-15, and IL-21), Tofacitinib is significantly more potent than Baricitinib, as indicated by its lower IC50 values.[2]
-
In contrast, for signaling pathways that are dependent on JAK2 (GM-CSF, IL-3, and G-CSF), Baricitinib demonstrates greater potency than Tofacitinib.[2]
-
Both inhibitors show comparable potency in inhibiting signaling by cytokines that utilize JAK1/2, such as IL-6.[2]
-
In another study, both Tofacitinib and Baricitinib were found to comparably inhibit IL-6-induced STAT3 phosphorylation.[1]
Experimental Protocols
The following is a representative protocol for an in vitro assay to determine the IC50 of JAK inhibitors in human peripheral blood mononuclear cells (PBMCs). This method is based on the procedures described in comparative studies of Tofacitinib and Baricitinib.[2][3]
Objective: To measure the dose-dependent inhibition of cytokine-induced STAT phosphorylation by Tofacitinib and Baricitinib in specific leukocyte subpopulations.
Materials:
-
Freshly isolated human PBMCs from healthy donors
-
Tofacitinib and Baricitinib stock solutions (in DMSO)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum
-
Recombinant human cytokines (e.g., IL-2, IL-6, GM-CSF)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., Cytofix)
-
Permeabilization buffer (e.g., Perm Buffer III)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8, CD14)
-
Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque). Wash the cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Incubation:
-
Prepare serial dilutions of Tofacitinib and Baricitinib in culture medium. A typical concentration range would be from 0.1 nM to 10,000 nM.
-
Add the diluted inhibitors to the PBMC suspension in a 96-well plate.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Stimulation:
-
Prepare a working solution of the desired cytokine at a concentration known to induce a robust pSTAT signal (e.g., IL-6 at 100 ng/mL).
-
Add the cytokine to the inhibitor-treated cells.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Fixation and Permeabilization:
-
Stop the stimulation by adding fixation buffer directly to the cell suspension.
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Add ice-cold permeabilization buffer and incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the permeabilized cells with staining buffer (PBS with 2% FBS).
-
Add the cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTAT proteins.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend them in staining buffer.
-
Acquire the data on a flow cytometer.
-
Gate on the specific leukocyte subpopulations based on their surface marker expression (e.g., CD4+ T cells, monocytes).
-
Measure the median fluorescence intensity (MFI) of the pSTAT signal in each gated population.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the cytokine-stimulated control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit a dose-response curve to the data to determine the IC50 value.
-
Visualizations
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the point of inhibition by Tofacitinib and Baricitinib.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 of JAK inhibitors in vitro.
Conclusion
The in vitro data clearly demonstrate that Tofacitinib and Baricitinib have distinct JAK selectivity profiles. Tofacitinib is a more potent inhibitor of JAK1/3-mediated signaling, while Baricitinib shows greater potency against JAK2-dependent pathways. Their inhibitory activities against pathways involving multiple JAKs, such as JAK1/2, are more comparable. These findings provide a cellular-level understanding of the pharmacological differences between these two important therapeutic agents. The provided experimental framework can be used as a basis for further comparative studies in various cell types and disease models.
References
- 1. Tofacitinib and Baricitinib Are Taken up by Different Uptake Mechanisms Determining the Efficacy of Both Drugs in RA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OP0001 BARICITINIB, TOFACITINIB, UPADACITINIB, FILGOTINIB, AND CYTOKINE SIGNALING IN HUMAN LEUKOCYTE SUBPOPULATIONS: AN UPDATED EX-VIVO COMPARISON | Annals of the Rheumatic Diseases [ard.bmj.com]
Validating the Immunosuppressive Effects of CP-690550 (Tofacitinib): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunosuppressive effects of CP-690550, commercially known as tofacitinib, with other established immunosuppressive agents. Tofacitinib is an oral Janus kinase (JAK) inhibitor that has demonstrated efficacy in the treatment of various autoimmune diseases.[1] This document summarizes key experimental data, details relevant laboratory protocols, and visualizes the underlying biological pathways and experimental workflows to offer a comprehensive resource for the scientific community.
Introduction to CP-690550 (Tofacitinib)
CP-690550 (tofacitinib) is a targeted synthetic disease-modifying antirheumatic drug (tsDMARD) that functions as a potent inhibitor of the Janus kinase family of enzymes.[1] Its primary mechanism of action involves the inhibition of JAK1 and JAK3, and to a lesser extent JAK2, thereby interfering with the signaling of several cytokines that are crucial for the activation, proliferation, and function of immune cells. By blocking the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, tofacitinib effectively dampens the inflammatory cascade that drives autoimmune disorders such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.
Data Presentation
The following tables summarize the in vitro and clinical efficacy of tofacitinib in comparison to methotrexate and cyclosporine, two widely used immunosuppressive drugs with different mechanisms of action.
In Vitro Efficacy: JAK Inhibition
| Drug | Target | IC50 (nM) |
| Tofacitinib (CP-690550) | JAK1 | 112 |
| JAK2 | 20 | |
| JAK3 | 1 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Clinical Efficacy in Rheumatoid Arthritis: Head-to-Head Comparison
| Treatment | ACR20 Response Rate | ACR50 Response Rate | ACR70 Response Rate | Study Population |
| Tofacitinib (5 mg BID) + MTX | 51.5% | - | - | MTX-IR |
| Adalimumab (40 mg Q2W) + MTX | 47.2% | - | - | MTX-IR |
| Placebo + MTX | 28.3% | - | - | MTX-IR |
| Tofacitinib (5 mg BID) | - | - | 26% | MTX-naïve |
| Tofacitinib (10 mg BID) | - | - | 38% | MTX-naïve |
| Methotrexate | - | - | 12% | MTX-naïve |
ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. MTX-IR: Methotrexate-inadequate responders. MTX-naïve: Patients who have not previously received methotrexate. BID: Twice daily. Q2W: Every two weeks.[2][3]
Clinical Efficacy in Psoriasis: Comparison with Placebo
| Treatment | PASI 75 Response Rate (Week 12) | Study Population |
| Tofacitinib (5 mg BID) | 40.8% | Moderate to severe psoriasis |
| Tofacitinib (15 mg BID) | 66.7% | Moderate to severe psoriasis |
| Placebo | 2.0% | Moderate to severe psoriasis |
PASI 75: Psoriasis Area and Severity Index 75% improvement.[4]
Clinical Efficacy in Atopic Dermatitis: A Retrospective Comparison
| Treatment | Mean EASI Score Reduction (Week 16) | Mean SCORAD Reduction (Week 16) | Study Population |
| Tofacitinib (5 mg BID) | 64% | 55% | Moderate to severe atopic dermatitis |
| Cyclosporine (100 mg OD) | 51% | 40% | Moderate to severe atopic dermatitis |
| Abrocitinib (100 mg OD) | 87% | 93% | Moderate to severe atopic dermatitis |
EASI: Eczema Area and Severity Index. SCORAD: Scoring Atopic Dermatitis. OD: Once daily.[5]
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of CP-690550's immunosuppressive effects are provided below.
T-Cell Proliferation Assay (CFSE)
This assay measures the ability of T-cells to proliferate in response to stimulation, a key function that is often dysregulated in autoimmune diseases.
1. Cell Isolation and Staining:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.[6]
-
Wash the isolated PBMCs with phosphate-buffered saline (PBS).
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CellTrace™ CFSE (Carboxyfluorescein succinimidyl ester) to a final concentration of 2.5 µM and incubate for 10 minutes at 37°C.[7]
-
Quench the staining reaction by adding 5 volumes of ice-cold culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).
-
Wash the cells twice with complete culture medium.
2. Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled PBMCs in complete culture medium.
-
Plate the cells in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well.
-
Add the desired concentrations of CP-690550 or other immunosuppressive agents.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each) or a specific antigen.
-
Culture the cells for 4-5 days at 37°C in a humidified 5% CO2 incubator.
3. Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the T-cell populations and examining the CFSE fluorescence intensity. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
STAT Phosphorylation Assay (Flow Cytometry)
This assay quantifies the phosphorylation of STAT proteins, a critical step in the JAK-STAT signaling pathway that is inhibited by CP-690550.
1. Cell Stimulation and Fixation:
-
Isolate PBMCs or specific immune cell subsets.
-
Pre-incubate the cells with various concentrations of CP-690550 for 30-60 minutes at 37°C.
-
Stimulate the cells with a specific cytokine (e.g., IL-2, IL-6, IFN-γ) for 15-30 minutes at 37°C to induce STAT phosphorylation.
-
Immediately fix the cells by adding an equal volume of pre-warmed fixation buffer (e.g., 4% paraformaldehyde) and incubate for 10 minutes at 37°C.
2. Permeabilization and Staining:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice.
-
Wash the cells twice with PBS containing 1% bovine serum albumin (BSA).
-
Stain the cells with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3) and cell surface markers for 30-60 minutes at room temperature.[8]
3. Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in PBS.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the cell population of interest and quantifying the mean fluorescence intensity (MFI) of the phospho-specific STAT antibody.
In Vitro T-Helper Cell Differentiation
This assay assesses the effect of CP-690550 on the differentiation of naïve CD4+ T-cells into different effector lineages (Th1, Th2, Th17), which play distinct roles in the immune response.
1. Naïve CD4+ T-Cell Isolation:
-
Isolate CD4+ T-cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Further purify naïve CD4+ T-cells (CD4+CD45RA+CCR7+) by cell sorting.
2. T-Cell Culture and Differentiation:
-
Coat a 24-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C.[9]
-
Wash the plate with PBS.
-
Plate the naïve CD4+ T-cells at a density of 1 x 10^6 cells/well in complete culture medium containing soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
-
Add CP-690550 or other compounds at the desired concentrations.
-
Add cytokine cocktails to direct differentiation:
-
Culture the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.
3. Analysis of T-Helper Cell Differentiation:
-
Restimulate the cells for 4-6 hours with PMA (phorbol 12-myristate 13-acetate) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Perform intracellular cytokine staining for lineage-specific cytokines (IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17) and analyze by flow cytometry.
-
Alternatively, analyze the expression of master transcriptional regulators (T-bet for Th1, GATA3 for Th2, RORγt for Th17) by intracellular flow cytometry or quantitative PCR.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the immunosuppressive effects of CP-690550.
References
- 1. Tofacitinib: A paradigm shift in rheumatoid arthritis management - IP Int J Orthop Rheumatol [ijor.org]
- 2. medwirenews.com [medwirenews.com]
- 3. jwatch.org [jwatch.org]
- 4. Tofacitinib in the management of active psoriatic arthritis: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Assessment of Abrocitinib, Tofacitinib, and Cyclosporine in Adult Patients With Moderate to Severe Atopic Dermatitis: A Retrospective Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. antbioinc.com [antbioinc.com]
- 11. pubcompare.ai [pubcompare.ai]
A Head-to-Head Comparison: CP-690550 (Tofacitinib) Versus Selective JAK2 Inhibitors in Myeloproliferative Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Preclinical Data
Myeloproliferative neoplasms (MPNs) are a group of blood cancers characterized by the overproduction of myeloid cells, often driven by mutations that lead to constitutive activation of the Janus kinase (JAK) signaling pathway. The discovery of the activating JAK2 V617F mutation in a majority of MPN patients has spurred the development of targeted therapies aimed at inhibiting JAK2. This guide provides a comparative analysis of CP-690550 (tofacitinib), a pan-JAK inhibitor, and selective JAK2 inhibitors, focusing on their performance in preclinical myeloproliferative models.
Introduction to the JAK-STAT Pathway and a New Generation of Inhibitors
The JAK-STAT signaling cascade is a critical pathway for numerous cytokines and growth factors that regulate hematopoiesis and immune responses. Dysregulation of this pathway is a hallmark of MPNs. CP-690550, initially developed for autoimmune disorders, inhibits multiple JAK family members, including JAK1, JAK2, and JAK3. In contrast, a new generation of inhibitors has been designed to selectively target JAK2, the key driver in many MPNs, with the aim of maximizing therapeutic efficacy while minimizing off-target effects. This comparison will delve into the preclinical data to objectively assess the strengths and weaknesses of these two approaches.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data comparing the biochemical and cellular activities of CP-690550 and selective JAK2 inhibitors.
Table 1: Biochemical Kinase Inhibition Profile
This table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the target kinase's activity. Lower IC50 values indicate greater potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Source |
| CP-690550 (Tofacitinib) | 112 | 20 | 1 | - | [1] |
| Fedratinib | ~105 | 3 | >1002 | ~405 | [2][3] |
Table 2: Cellular Activity in a Myeloproliferative Neoplasm Model
This table showcases the efficacy of the inhibitors in a cellular context, specifically their ability to inhibit the proliferation of a human erythroleukemia cell line (HEL) that harbors the JAK2 V617F mutation.
| Inhibitor | Cell Line | Assay | IC50 (nM) | Source |
| Fedratinib | HEL (JAK2 V617F) | Proliferation Inhibition | 305 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
Biochemical Kinase Assay
Objective: To determine the in vitro potency of inhibitors against purified JAK family kinases.
Methodology:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes were used.
-
The kinase activity was measured using a radiometric assay that quantifies the transfer of the gamma-phosphate of ATP to a peptide substrate.
-
Inhibitors were serially diluted and pre-incubated with the respective kinase.
-
The kinase reaction was initiated by the addition of a mixture of [γ-³³P]ATP and a substrate peptide.
-
After incubation at room temperature, the reaction was stopped, and the phosphorylated peptide was captured on a filter membrane.
-
The amount of incorporated radioactivity was measured using a scintillation counter.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.[1]
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of inhibitors on a JAK2-mutant MPN cell line.
Methodology:
-
HEL 92.1.7 cells, which are heterozygous for the JAK2 V617F mutation, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Cells were seeded in 96-well plates at a density of 2 x 10³ cells per well.
-
The cells were then treated with various concentrations of the inhibitor (e.g., Fedratinib) for 72 hours.
-
Cell viability was assessed using the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay. The colored formazan product, which is proportional to the number of viable cells, was measured spectrophotometrically at 450 nm (with a reference wavelength of 650 nm).
-
IC50 values were determined by normalizing the results to untreated control cells and fitting the data using graphing software.[2]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Discussion and Conclusion
The preclinical data presented in this guide highlights the distinct profiles of CP-690550 and selective JAK2 inhibitors in the context of myeloproliferative models.
CP-690550 (Tofacitinib) demonstrates potent inhibition of JAK3, with significant activity against JAK2 and JAK1.[1] This broader inhibitory profile may offer therapeutic benefits in diseases with complex cytokine signaling, but it also carries the potential for off-target effects. The inhibition of JAK1, for instance, could contribute to immunosuppressive effects beyond the primary therapeutic goal in MPNs.
Selective JAK2 inhibitors , such as fedratinib, are designed to potently and selectively target the primary driver of many MPNs.[2][3] The biochemical data clearly shows a much higher selectivity for JAK2 over other JAK family members.[2][3] This targeted approach aims to maximize the therapeutic window by concentrating the inhibitory activity on the key pathogenic kinase, potentially leading to a more favorable safety profile with reduced off-target toxicities. In preclinical models of JAK2V617F-driven MPNs, fedratinib has been shown to inhibit the phosphorylation of STAT3/5, improve survival, and ameliorate disease-associated symptoms, including splenomegaly and fibrosis.[3]
References
- 1. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Selectivity of CP-690550: A Comparative Analysis for JAK1/JAK3 Inhibition
For Immediate Release
This guide provides a detailed comparison of CP-690550 (Tofacitinib) and other leading Janus kinase (JAK) inhibitors, focusing on their specificity for JAK1 and JAK3. Intended for researchers, scientists, and drug development professionals, this document compiles experimental data to offer an objective performance analysis, aiding in the selection of the most appropriate compounds for research and therapeutic development.
CP-690550, initially developed as a selective JAK3 inhibitor, has demonstrated significant activity against both JAK1 and JAK3. This dual specificity is critical for its mechanism of action in various autoimmune and inflammatory conditions. Understanding the nuanced selectivity profile of CP-690550 in comparison to other JAK inhibitors is paramount for predicting efficacy and potential off-target effects.
Comparative Kinase Inhibition Profiles
The following table summarizes the half-maximal inhibitory concentration (IC50) values of CP-690550 and other prominent JAK inhibitors against the four members of the JAK family. Lower IC50 values indicate greater potency.
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| CP-690550 (Tofacitinib) | 112[1] | 20[1] | 1[1] | - |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Upadacitinib | 43[2][3] | 120[2][3] | 2300[2][3] | 4700[2][3] |
| Filgotinib | 10 | 28 | 810 | 116 |
Elucidating the JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. The binding of a ligand to its receptor initiates the activation of receptor-associated JAKs, which in turn phosphorylate STAT proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene expression. The specific JAK isoforms involved vary depending on the cytokine receptor.
Caption: The JAK-STAT signaling cascade initiated by cytokine binding.
Experimental Protocols
The determination of JAK inhibitor specificity relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK kinase.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compounds (e.g., CP-690550) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Add the specific JAK enzyme and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Phospho-STAT (pSTAT) Assay
This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context, providing a more physiologically relevant assessment of inhibitor activity.
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific cell line)
-
Cytokines (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, GM-CSF for JAK2)
-
Test compounds dissolved in DMSO
-
Cell culture medium
-
Fixation and permeabilization buffers
-
Fluorescently labeled antibodies against pSTAT proteins (e.g., anti-pSTAT3, anti-pSTAT5)
-
Flow cytometer
Procedure:
-
Culture the cells in appropriate medium.
-
Pre-incubate the cells with serial dilutions of the test compounds for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a specific cytokine to induce STAT phosphorylation.
-
Fix and permeabilize the cells to allow intracellular antibody staining.
-
Stain the cells with a fluorescently labeled anti-pSTAT antibody.
-
Analyze the cells using a flow cytometer to quantify the level of pSTAT in different cell populations.
-
Determine the IC50 values by plotting the inhibition of pSTAT signal against the inhibitor concentration.
Experimental Workflow for Kinase Inhibitor Specificity Profiling
The following diagram illustrates a typical workflow for assessing the specificity of a kinase inhibitor like CP-690550.
Caption: A streamlined workflow for determining kinase inhibitor specificity.
Conclusion
The data presented in this guide demonstrates that while CP-690550 is a potent inhibitor of JAK1 and JAK3, it also exhibits activity against JAK2. This contrasts with more selective inhibitors like Upadacitinib and Filgotinib, which show a clearer preference for JAK1. The choice of a JAK inhibitor for a specific research or therapeutic application should be guided by a thorough understanding of these selectivity profiles and the specific JAK-STAT signaling pathways implicated in the disease of interest. The provided experimental protocols offer a foundation for researchers to independently validate and expand upon these findings.
References
A Comparative Analysis of CP-690550 (Tofacitinib) and Methotrexate for the Treatment of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of CP-690550 (tofacitinib), an oral Janus kinase (JAK) inhibitor, and methotrexate (MTX), a conventional synthetic disease-modifying antirheumatic drug (csDMARD), in the treatment of rheumatoid arthritis (RA). The following sections detail the mechanisms of action, present comparative efficacy and safety data from pivotal clinical trials, and outline the experimental protocols of these key studies.
Mechanism of Action
Tofacitinib and methotrexate employ distinct mechanisms to modulate the inflammatory processes characteristic of rheumatoid arthritis.
Tofacitinib: As a Janus kinase (JAK) inhibitor, tofacitinib intracellularly modulates signal transduction of cytokines that are integral to lymphocyte activation, proliferation, and function. It prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby interfering with the signaling of a range of pro-inflammatory cytokines. Tofacitinib preferentially inhibits JAK1 and JAK3, and to a lesser extent JAK2.[1][2]
Methotrexate: The anti-inflammatory effects of methotrexate in rheumatoid arthritis are not fully elucidated but are thought to involve several pathways. A primary mechanism is the inhibition of aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase, leading to an accumulation of adenosine, a potent anti-inflammatory mediator.[3][4][5] Additionally, methotrexate can inhibit dihydrofolate reductase, an enzyme involved in purine and pyrimidine synthesis, which may contribute to its immunomodulatory effects.[4]
References
Safety Operating Guide
Essential Guide to the Safe Disposal of CP-690550A (Tofacitinib)
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical compounds are paramount to ensuring a safe work environment and regulatory compliance. This guide provides detailed procedural information for the safe disposal of CP-690550A, commercially known as Tofacitinib, a Janus kinase (JAK) inhibitor.
Physicochemical and Hazard Profile
A clear understanding of the compound's properties is the first step in safe handling. Below is a summary of key data for Tofacitinib Citrate.
| Property | Value |
| Synonyms | Tofacitinib Citrate, CP-690,550-10, (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile, 2-hydroxy-1,2,3-propanetricarboxylate[1] |
| CAS Number | 540737-29-9[1] |
| Molecular Formula | C₁₆H₂₀N₆O · C₆H₈O₇[2] |
| Molecular Weight | 504.5 g/mol |
| Appearance | Solid[2] |
| Hazard Statements | Harmful if swallowed.[1] May damage fertility or the unborn child.[1] |
| Precautionary Statements | Obtain special instructions before use.[1] Do not handle until all safety precautions have been read and understood.[1] Wear protective gloves/protective clothing/eye protection/face protection.[1] Do not eat, drink or smoke when using this product.[1] If swallowed: Call a poison center/doctor if you feel unwell.[1] |
Disposal Procedures
Proper disposal of this compound is critical to prevent environmental contamination and ensure personnel safety. The following step-by-step procedures should be followed:
-
Waste Identification and Segregation :
-
Unused or surplus this compound should be treated as chemical waste.
-
Contaminated materials, such as personal protective equipment (PPE), labware (e.g., vials, pipette tips), and cleaning materials, must also be disposed of as hazardous waste.
-
-
Containerization :
-
Place all waste materials in a designated, well-labeled, and sealed container suitable for hazardous chemical waste.[3]
-
Ensure the container is compatible with the chemical and will not leak.
-
-
Licensed Disposal Service :
-
Engage a licensed and qualified hazardous waste disposal company for the final disposal of this compound waste.[2]
-
Provide the disposal company with a complete list of the waste contents.
-
-
Regulatory Compliance :
Experimental Workflow for Safe Handling and Disposal
To ensure safety during the entire lifecycle of this compound in the laboratory, from handling to disposal, the following experimental workflow is recommended.
Mechanism of Action: JAK-STAT Signaling Pathway
This compound functions by inhibiting Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway. This pathway is essential for cytokine signaling that regulates immune cell function. Understanding this mechanism is crucial for researchers working with this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling CP-690550A (Tofacitinib)
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the handling and disposal of CP-690550A, also known as Tofacitinib. Adherence to these procedural guidelines is critical for ensuring the safety of all researchers, scientists, and drug development professionals in the laboratory environment. This guide will serve as the preferred resource for operational safety and chemical handling protocols involving this potent Janus kinase (JAK) inhibitor.
Essential Personal Protective Equipment (PPE)
When handling this compound in solid or powdered form, or in solutions, the following personal protective equipment is mandatory to prevent skin contact, inhalation, and eye exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves (EN374 or ASTM F1001 compliant).[1] | Prevents skin absorption, a noted hazard for this compound. Double-gloving provides an extra layer of protection against tears and contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles (EN166 or ANSI Z87.1 compliant).[1] | Protects eyes from dust particles and splashes of solutions containing this compound. |
| Respiratory Protection | If dust generation is possible or the Occupational Exposure Limit (OEL) is exceeded, a P3-filtered full-face respirator is required (EN136, EN143, or ASTM F2704-10 compliant).[1][2] | This compound is a potent compound, and inhalation of dust must be avoided. A P3 filter is effective against fine particulates. |
| Protective Clothing | Disposable, impervious lab coat or coveralls (EN13982 or ANSI 103 compliant).[1] | Provides a barrier against skin contact with the compound. Disposable garments prevent cross-contamination. |
Quantitative Safety Data
The following table summarizes the key quantitative safety information for this compound (Tofacitinib).
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | 15 µg/m³ (8-hour Time-Weighted Average) | Pfizer Safety Data Sheet[2] |
| Skin Notation | Yes | Pfizer Safety Data Sheet[2] |
Note on Skin Notation: The "Skin" notation indicates that this compound can be absorbed through the skin, contributing to systemic exposure. Therefore, meticulous attention to hand and body protection is crucial.
Experimental Protocols: Step-by-Step Handling and Disposal
Operational Plan for Safe Handling
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the designated handling area (e.g., a chemical fume hood or a powder containment hood) is clean and operational.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Don the appropriate PPE as specified in the table above.
-
Handle solid this compound in a ventilated enclosure to minimize dust generation.[3]
-
If weighing the compound, use a balance inside the containment hood.
-
When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Avoid direct contact with the compound at all times.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound. A deactivation solution may be developed for this purpose.[4]
-
Carefully remove PPE, avoiding self-contamination. Dispose of all disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with care to prevent environmental release and ensure regulatory compliance.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., disposable PPE, weighing papers, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1][3]
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container.
-
-
Container Management:
-
Waste containers must be kept closed except when adding waste.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
-
Final Disposal:
Visual Workflow for Handling this compound
References
- 1. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 2. leap.epa.ie [leap.epa.ie]
- 3. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
